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3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Core Science & Biosynthesis

Foundational

Solubility Profile of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine in DMSO: A Technical Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and anti-tumor therapeutics[1]. Specifically, 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (CAS 1893506-90-5) is a highly functionalized intermediate whose halogenated substituents significantly influence its physicochemical behavior[2].

As a Senior Application Scientist, I frequently observe that the failure of early-stage High-Throughput Screening (HTS) assays often stems from a poor understanding of compound solubility in Dimethyl Sulfoxide (DMSO) and subsequent aqueous assay buffers. This whitepaper provides a comprehensive, causality-driven guide to profiling the solvation mechanics, thermodynamic equilibrium, and kinetic precipitation thresholds of this specific halogenated heterocycle.

Physicochemical Characterization & Solvation Causality

To understand how to handle 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine, we must first analyze the causality behind its physical state and solvent interactions.

  • Lipophilicity and Halogenation: The addition of a bromine atom at the C3 position and a fluorine atom at the C5 position increases the electron density and overall lipophilicity of the aromatic system. The predicted LogP for this compound is approximately 1.39, with a molecular weight of 229.05 g/mol [2].

  • Mechanisms of Solvation in DMSO: Why is DMSO the universal solvent for this class of compounds? DMSO is a highly polar aprotic solvent with a strong dipole moment (3.96 D) and a high dielectric constant (

    
    ). The solid-state crystal lattice of the imidazopyridine is stabilized by 
    
    
    
    stacking and potential halogen bonding. DMSO effectively disrupts this lattice. Because 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine lacks strong hydrogen bond donors (no -OH or -NH groups), its solvation is thermodynamically driven by dipole-dipole interactions and London dispersion forces mediated by the large, polarizable bromine atom.
Quantitative Data Summary

The following table summarizes the physicochemical properties and the expected solubility profile based on standard imidazopyridine behavior in standardized assays.

Table 1: Physicochemical and Solubility Profile of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

ParameterValueAnalytical Method / Source
Molecular Weight 229.05 g/mol Chemical calculation[2]
Lipophilicity (LogP) 1.39In silico prediction[2]
Thermodynamic Solubility (100% DMSO, 25°C) > 50 mM (Predicted)Shake-Flask / LC-MS[3]
Kinetic Aqueous Solubility (1% DMSO in PBS, pH 7.4) ~ 150 - 200 µM (Predicted)Laser Nephelometry[4]
Appearance Solid powderVisual Inspection

Solubility Profiling Workflow

Understanding the distinction between Thermodynamic and Kinetic solubility is critical. Thermodynamic solubility represents the true equilibrium of the solid in 100% DMSO[3]. Kinetic solubility represents the precipitation threshold when that DMSO stock is diluted into an aqueous assay buffer, often resulting in a transient supersaturated state[5].

G Target 3-Bromo-5-fluoro-2-methylimidazo [1,2-a]pyridine (Solid) DMSO_Solvation Solvation in 100% DMSO (Dipole-Dipole Interactions) Target->DMSO_Solvation Thermo_Path Thermodynamic Profiling (Equilibrium) DMSO_Solvation->Thermo_Path Kinetic_Path Kinetic Profiling (Supersaturation) DMSO_Solvation->Kinetic_Path ShakeFlask Shake-Flask Method 24-48h Incubation Thermo_Path->ShakeFlask Nephelometry Laser Nephelometry DMSO Dilution into PBS Kinetic_Path->Nephelometry LCMS LC-MS/UV Quantification (Absolute Solubility) ShakeFlask->LCMS Scattering Light Scattering Detection (Precipitation Threshold) Nephelometry->Scattering LeadOpt Lead Optimization & Formulation Strategy LCMS->LeadOpt HTS High-Throughput Screening Assay Design Scattering->HTS

Figure 1: Decision tree and experimental workflow for thermodynamic vs. kinetic solubility profiling.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the action.

Protocol A: Thermodynamic Solubility in 100% DMSO (Shake-Flask Method)

This method determines the absolute maximum concentration of the compound that can be stably maintained in DMSO without precipitation during long-term storage[3][5].

  • Addition of Solid: Add an excess amount of solid 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (e.g., 10 mg) to a 2 mL glass HPLC vial.

    • Causality: An excess of solid ensures the solution reaches a true saturated equilibrium state, which is the fundamental definition of thermodynamic solubility[5].

  • Solvent Addition: Add 500 µL of anhydrous, high-purity DMSO (≥99.9%).

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents water ingress, which would lower the mole fraction of the solvent and prematurely force the lipophilic compound out of solution.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25°C.

  • Self-Validating Sampling: Extract 50 µL aliquots at exactly 24 hours and 48 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids.

    • Causality: By comparing the LC-MS/UV quantification of the 24h and 48h samples, the system validates itself. If the concentrations are identical, true thermodynamic equilibrium has been achieved[3].

  • Quantification: Dilute the supernatant appropriately and quantify via LC-MS against a known standard curve.

Protocol B: Kinetic Aqueous Solubility (Laser Nephelometry)

Because DMSO dilutions readily form supersaturated solutions, kinetic solubility can easily overestimate equilibrium solubility[5]. However, it is the most accurate reflection of what happens when a DMSO stock is spiked into an aqueous biological assay[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a 10-point serial dilution of the stock in 100% DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: This achieves a final DMSO concentration of 1% (v/v), which is the standard maximum tolerated limit for most biochemical and cell-based assays to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plate at 37°C for 2 hours.

    • Causality: This mimics the physiological temperature and duration of typical assays, allowing sufficient time for thermodynamically unstable supersaturated solutions to nucleate and precipitate.

  • Self-Validating Detection: Measure light scattering using a laser nephelometer. Include Acetaminophen (high solubility) and Tamoxifen (low solubility) as controls.

    • Causality: Unsolved particles scatter laser light. The controls validate the dynamic range of the nephelometer, ensuring that the instrument accurately detects the specific "kick-off" concentration where the imidazopyridine begins to precipitate[4].

Downstream Implications & Handling Best Practices

When working with 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine in DMSO, researchers must be aware of the following operational realities:

  • Freeze-Thaw Dynamics: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles of the DMSO stock can lead to localized concentration gradients. The compound may precipitate out of the localized high-concentration zones. Mandatory practice: Aliquot stock solutions to avoid more than two freeze-thaw cycles.

  • Acoustic Dispensing (Echo): If utilizing acoustic liquid handling for HTS, ensure the DMSO stock has not absorbed ambient moisture. Water ingress changes the acoustic impedance of the fluid, leading to inaccurate dispensing volumes of the compound into the assay plates.

References

  • 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine - Fluorochem Source: fluorochem.co.uk URL:2

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: nih.gov URL:1

  • Kinetic Solubility Assays Protocol - AxisPharm Source: axispharm.com URL:4

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: tbzmed.ac.ir URL:3

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: scispace.com URL:5

Sources

Exploratory

The 5-Fluoro-Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" core structure in medicinal chemistry, valued for its synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" core structure in medicinal chemistry, valued for its synthetic accessibility and wide range of biological activities.[1] The introduction of a fluorine atom at the 5-position of this privileged scaffold has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making the 5-fluoro-imidazo[1,2-a]pyridine core a subject of intense investigation in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and medicinal chemistry applications of this important heterocyclic system.

The Strategic Advantage of Fluorine at the 5-Position

The incorporation of a fluorine atom into a drug candidate can have profound effects on its biological profile. In the context of the imidazo[1,2-a]pyridine scaffold, the placement of a fluorine atom at the 5-position offers several strategic advantages for drug design:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the electron distribution within the heterocyclic system, impacting factors such as pKa, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic properties, including enhanced oral bioavailability and reduced metabolic clearance.

  • Enhanced Target Binding: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life.

  • Conformational Control: The steric bulk of the fluorine atom, although small, can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

Synthetic Strategies for Accessing the 5-Fluoro-Imidazo[1,2-a]pyridine Core

The construction of the 5-fluoro-imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes, with multicomponent reactions being particularly prominent due to their efficiency and atom economy.

Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][3] This methodology can be readily adapted for the synthesis of 5-fluoro derivatives by utilizing a 6-fluoro-2-aminopyridine as one of the starting materials.

General Experimental Protocol for the GBB Reaction:

A typical procedure involves the reaction of a 6-fluoro-2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalytic amount of a Lewis or Brønsted acid.[4]

Step-by-Step Methodology:

  • To a solution of 6-fluoro-2-aminopyridine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or p-toluenesulfonic acid).

  • The reaction mixture is stirred at room temperature for a short period to allow for the formation of the imine intermediate.

  • The isocyanide (1.0-1.2 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-amino-5-fluoro-imidazo[1,2-a]pyridine derivative.

GBB_Reaction 6-Fluoro-2-aminopyridine 6-Fluoro-2-aminopyridine Imine_Intermediate Imine Intermediate 6-Fluoro-2-aminopyridine->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Imine_Intermediate->Nitrile_Ylide + Isocyanide Cyclization Intramolecular Cyclization Nitrile_Ylide->Cyclization Product 3-Amino-5-fluoro- imidazo[1,2-a]pyridine Cyclization->Product PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 5-Fluoro-imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Other Anticancer Applications:

Beyond kinase inhibition, 5-fluoro-imidazo[1,2-a]pyridine derivatives have shown promise in other anticancer strategies. Studies have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and cervical cancer. [5] Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
Compound A PI3Kα0.002[5]
A375 (Melanoma)0.14[5]
HeLa (Cervical)0.21[5]
Compound B HCC827 (NSCLC)0.09[6]
A549 (NSCLC)0.25[6]
MCF-7 (Breast)0.43[6]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. The 5-fluoro-imidazo[1,2-a]pyridine scaffold has been explored for the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-2 Inhibition:

Selective inhibition of COX-2 is a validated strategy for the treatment of inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A series of novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. [7]In vivo studies have confirmed the analgesic effects of these compounds. [7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Inhibitor 5-Fluoro-imidazo[1,2-a]pyridine COX-2 Inhibitor Inhibitor->COX2

Caption: Mechanism of COX-2 inhibition in the inflammatory response.

Central Nervous System (CNS) Disorders

The imidazo[1,2-a]pyridine scaffold is famously represented in the class of "Z-drugs" (e.g., Zolpidem) used for the treatment of insomnia. The introduction of a 5-fluoro substituent has been investigated for its potential to modulate the activity of these compounds and to explore their application in other CNS disorders.

While specific data on 5-fluoro derivatives for CNS applications is still emerging, the broader class of imidazo[1,2-a]pyridines has been explored for a range of CNS targets, including GABA-A receptors, and their potential in treating neurodegenerative diseases like Alzheimer's. The ability of the 5-fluoro substituent to fine-tune pharmacokinetic properties, such as brain penetration, makes this an active area of research.

Conclusion and Future Perspectives

The 5-fluoro-imidazo[1,2-a]pyridine scaffold represents a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability, coupled with the beneficial effects of the 5-fluoro substituent on physicochemical and pharmacological properties, has led to its successful application in the development of potent and selective modulators of various biological targets. The continued exploration of this privileged scaffold, particularly with a focus on structure-based design and the elucidation of detailed structure-activity relationships, holds great promise for the discovery of novel therapeutics for a wide range of diseases, from cancer and inflammation to neurological disorders. As our understanding of the nuanced effects of fluorine in drug design deepens, the 5-fluoro-imidazo[1,2-a]pyridine core is poised to remain a cornerstone of innovative drug discovery efforts.

References

Sources

Foundational

A Technical Guide for Researchers on 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine: Sourcing, Synthesis, and Application

Sourcing Strategy: The Custom Synthesis Imperative Given that 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is a specialized chemical entity, likely of interest for novel drug discovery programs, its absence from comme...

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing Strategy: The Custom Synthesis Imperative

Given that 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is a specialized chemical entity, likely of interest for novel drug discovery programs, its absence from commercial catalogs is not unexpected. The most direct path to acquiring this compound is through a partnership with a contract research organization (CRO) or a custom synthesis company. These organizations possess the expertise and infrastructure to perform multi-step syntheses of complex and novel molecules.

When selecting a custom synthesis partner, it is crucial to consider their experience in heterocyclic chemistry, particularly with pyridine and imidazole scaffolds. A transparent process that includes route scouting, process development, and rigorous analytical characterization is essential to ensure the delivery of a high-quality product.

Table 1: Directory of Potential Custom Synthesis Providers

Company NameSpecializationGeographic ReachWebsite
VeeprhoComplex molecule synthesis, heterocyclic chemistry, process development.[1]Global[Link][1]
Capot ChemicalFluorine chemistry, heterocyclic chemistry, chiral compounds, milligram to ton scale.[2]Global[Link][2]
1Click ChemistryHeterocyclic and fluorinated building blocks, custom amino acids.[3]Global[Link][3]
KingchemPharmaceutical intermediates, agrochemical building blocks, fluorinated materials, and heterocycles.[4]Global[Link][4]
Otava ChemicalsDrug discovery, heterocyclic compounds, fluorescent dyes, hit-to-lead optimization.[5]North America, Europe[Link][5]

Proposed Synthetic Pathway

A logical and efficient synthetic route is paramount for the successful and cost-effective production of the target compound. The classical approach to the imidazo[1,2-a]pyridine scaffold, the Tschitschibabin reaction, followed by a regioselective bromination, presents a robust strategy.

Commercially Available Starting Material

The synthesis can commence from a commercially available precursor, 2-Amino-5-fluoro-6-methylpyridine . This starting material is listed in the catalogs of suppliers such as Thermo Scientific Chemicals, making it a viable entry point for the synthesis.[6]

Step-by-Step Synthetic Protocol

Step 1: Cyclization to form 5-fluoro-2,6-dimethylimidazo[1,2-a]pyridine

The first step involves the condensation of 2-Amino-5-fluoro-6-methylpyridine with an appropriate α-haloketone. For the introduction of the 2-methyl group, a suitable reagent would be chloroacetone or bromoacetone.

  • Protocol:

    • Dissolve 2-Amino-5-fluoro-6-methylpyridine in a suitable solvent such as ethanol or isopropanol.

    • Add a slight molar excess of chloroacetone or bromoacetone to the solution.

    • Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to facilitate the cyclization and precipitation of the imidazo[1,2-a]pyridine intermediate.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Regioselective Bromination at the C-3 Position

The imidazo[1,2-a]pyridine ring is electron-rich, and the C-3 position is highly susceptible to electrophilic substitution. Several methods exist for the regioselective bromination of this scaffold.

  • Protocol using N-Bromosuccinimide (NBS):

    • Dissolve the 5-fluoro-2,6-dimethylimidazo[1,2-a]pyridine intermediate in a suitable solvent like acetonitrile or dichloromethane.

    • Cool the solution in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • The final product, 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine, can be purified by column chromatography.

Visualization of the Synthetic Workflow

Synthetic Pathway start_mat 2-Amino-5-fluoro-6-methylpyridine (Commercially Available) reagent1 + Chloroacetone Reflux in Ethanol intermediate 5-fluoro-2,6-dimethylimidazo[1,2-a]pyridine reagent1->intermediate reagent2 + NBS Acetonitrile, 0°C to RT final_product 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (Target Compound) reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Quality Control and Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stability of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the 2-methyl group. The absence of a proton signal at the C-3 position is a key indicator of successful bromination.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The C-3 carbon signal will be significantly shifted upon bromination.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (C₈H₆BrFN₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A high-purity sample should exhibit a single major peak.

Scientific Context and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[7] Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The introduction of a bromine atom at the C-3 position provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity to biological targets. Therefore, 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is a valuable building block for the discovery of novel therapeutics, particularly in areas such as oncology and neuroscience.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted prior to commencing work.

  • General Precautions: Work should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

  • Handling of Brominated Compounds: Brominating agents like NBS are corrosive and oxidizing. Brominated organic compounds can be toxic and should be handled with care. Avoid inhalation of dust and vapors, and prevent skin and eye contact.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

This guide provides a comprehensive framework for researchers to obtain and utilize 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine. By leveraging the expertise of custom synthesis providers and adhering to rigorous scientific principles, the scientific community can effectively explore the potential of this and other novel chemical entities.

References

  • Veeprho. Custom Synthesis | Chemical Synthesis Company. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. [Link]

  • Capot Chemical. Custom Synthesis. [Link]

  • 1Click Chemistry. Custom Synthesis Services. [Link]

  • Kingchem. Custom Chemical Synthesis. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC. [Link]

Sources

Exploratory

The Pharmacokinetic Imperative of the 2-Methyl Group in Imidazo[1,2-a]pyridine Drug Design

This technical guide details the pharmacokinetic (PK) and structure-activity relationship (SAR) roles of the 2-methyl substituent on the imidazo[1,2-a]pyridine scaffold. Executive Summary In medicinal chemistry, the imid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacokinetic (PK) and structure-activity relationship (SAR) roles of the 2-methyl substituent on the imidazo[1,2-a]pyridine scaffold.

Executive Summary

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in hypnotics (Zolpidem), anxiolytics (Alpidem), and emerging anti-tubercular agents (Telacebec analogs).[1][2] The introduction of a methyl group at the C2 position is rarely a random choice; it serves a critical dual function as a metabolic shield against cytosolic enzymes and a physicochemical tuner for basicity and lipophilicity.

This guide analyzes the mechanistic impact of the 2-methyl group, distinguishing its role in blocking Aldehyde Oxidase (AO) liability from its potential risk as a Cytochrome P450 (CYP) soft spot.

Metabolic Stability: The Aldehyde Oxidase (AO) Shield

One of the most significant PK liabilities of the unsubstituted imidazo[1,2-a]pyridine core is its susceptibility to Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme.

The Mechanism of Liability

AO functions as a nucleophilic oxidase. It attacks electron-deficient carbon atoms adjacent to ring nitrogens. In the imidazo[1,2-a]pyridine scaffold, the C2 position is electronically vulnerable to nucleophilic attack by the AO hydroxyl group, leading to the formation of the 2-oxo metabolite (lactam) or ring-opening derivatives.

  • Unsubstituted (2-H): High clearance via AO. This is often species-dependent (high in humans/monkeys, low in rats/dogs), leading to poor in vitro-in vivo correlation (IVIVC) if only microsomal stability (which lacks AO) is tested.

  • 2-Methyl Substitution: The introduction of a methyl group at C2 exerts a steric block , preventing the approach of the bulky AO active site. It effectively "caps" the reactive center, significantly reducing cytosolic clearance.

DOT Diagram: Metabolic Divergence

The following diagram illustrates the divergent metabolic fates of the scaffold based on C2 substitution.

MetabolicPathways Scaffold Imidazo[1,2-a]pyridine Core AO_Path Aldehyde Oxidase (Cytosolic) Scaffold->AO_Path If R=H (C2) CYP_Path Cytochrome P450 (Microsomal) Scaffold->CYP_Path If R=CH3 (C2) Metabolite_Lactam 2-Oxo Metabolite (High Clearance) AO_Path->Metabolite_Lactam Nucleophilic Attack Metabolite_Alcohol 2-Hydroxymethyl Derivative CYP_Path->Metabolite_Alcohol Benzylic Hydroxylation Metabolite_Acid 2-Carboxylic Acid (Inactive/Excreted) Metabolite_Alcohol->Metabolite_Acid ADH/ALDH

Caption: Divergent metabolic pathways. Unsubstituted C2 is prone to AO attack, while 2-methyl shifts metabolism to CYP-mediated oxidation.

Physicochemical Modulation: The "Magic Methyl" Effect

The 2-methyl group is not merely a metabolic blocker; it fundamentally alters the physicochemical profile of the molecule.

pKa and Basicity

The bridgehead nitrogen (N1) is the primary basic center.

  • Electronic Effect: The methyl group is an electron donor (+I effect). Placing it at C2 increases the electron density on the imidazole ring.

  • Result: This typically raises the pKa of the N1 nitrogen by 0.3–0.5 log units compared to the 2-H analog.

  • PK Implication: A higher pKa (closer to 6.0–6.5) can improve solubility in the acidic environment of the stomach, enhancing absorption. However, if the pKa rises too high (>8), it may lead to lysosomal trapping or reduced passive permeability in the blood-brain barrier (BBB).

Lipophilicity (LogP)
  • Desolvation Penalty: Adding a methyl group increases LogP by approximately 0.5 units .

  • Binding Affinity: In hydrophobic pockets (e.g., the benzodiazepine binding site of GABA_A receptors), the 2-methyl group can displace "high-energy" water molecules, providing a gain in binding free energy (the "Magic Methyl" effect).

  • Solubility: The increase in lipophilicity must be balanced against the pKa shift to maintain aqueous solubility.

Data Comparison Table
Property2-H Imidazo[1,2-a]pyridine2-Methylimidazo[1,2-a]pyridinePK Impact
AO Stability Low (High Clearance)High (Blocked)Critical for half-life
CYP Stability Variable (Ring oxidation)Moderate (Methyl oxidation)Shift in metabolic soft spot
pKa (N1) ~5.6 (Weak Base)~6.1 (Stronger Base)Improved acidic solubility
LogP ~1.5~2.0Improved permeability

The CYP450 Paradox: Liability vs. Stability

While the 2-methyl group blocks AO, it introduces a new liability: CYP450-mediated benzylic oxidation .

  • The Soft Spot: The methyl C-H bonds are susceptible to Hydrogen Atom Transfer (HAT) by high-valent Iron-Oxo species in CYP enzymes (primarily CYP3A4 and CYP1A2).

  • Metabolic Route:

    
    .
    
  • Case Study - Zolpidem: Although Zolpidem has a 2-(4-methylphenyl) group, the principle is identical. The methyl groups on the phenyl ring and the C6 position are the primary sites of metabolism. The rapid oxidation of these methyls to carboxylic acids is responsible for Zolpidem's short half-life (~2.5 hours), which is desirable for a hypnotic to prevent "hangover" effects.

  • Design Strategy: If a longer half-life is required (e.g., for TB treatment), the methyl group might be replaced by a Trifluoromethyl (-CF3) or Chloro (-Cl) group to block both AO and CYP metabolism, though this will lower the pKa.

Experimental Protocols for Validation

To validate the role of the 2-methyl group in a new drug candidate, the following self-validating protocols are required.

A. Differential Stability Assay (AO vs. CYP)

Standard microsomal assays (RLM/HLM) often under-predict clearance for imidazo[1,2-a]pyridines because microsomes lack cytosolic AO.

Protocol:

  • System A (Microsomes): Incubate 1 µM test compound with Human Liver Microsomes (HLM) + NADPH. (Measures CYP activity).

  • System B (Cytosol): Incubate 1 µM test compound with Human Liver Cytosol (HLC) without NADPH, but with Zalcitabine or Vanillin (AO substrates) as positive controls.

  • System C (Inhibitor Check): Incubate HLC + Hydralazine (specific AO inhibitor).

  • Interpretation:

    • If clearance is high in B but blocked in C, the 2-H position is an AO liability.

    • If 2-Methyl analog shows stability in B but clearance in A, the liability has shifted to CYP oxidation.

B. Deuterium Isotope Effect Study

To confirm if the 2-methyl group is the primary site of CYP metabolism (the rate-limiting step).

  • Synthesize the 2-trideuteromethyl (

    
    )  analog.
    
  • Compare Intrinsic Clearance (

    
    ) of the protio (
    
    
    
    ) vs. deuterio (
    
    
    ) forms.
  • Result: A

    
     indicates that C-H bond breakage at the methyl group is the rate-determining step. This confirms the methyl group is the primary "soft spot."
    

References

  • Metabolic Stability & AO: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Journal of Medicinal Chemistry.[3] Link

  • Zolpidem Pharmacokinetics: Zolpidem: a review of its pharmacodynamics and pharmacokinetics. Drugs.[3][4][5][6][7][8][9][10] Link

  • Magic Methyl Effect: The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[1][6][7][8][9][11] Link

  • TB Inhibitors (Imidazo[1,2-a]pyridine SAR): Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[10] ACS Medicinal Chemistry Letters. Link

  • Aldehyde Oxidase Database: Structure–metabolism relationships in human-AOX: Chemical insights from a large database. PNAS. Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Executive Summary & Scaffold Significance Imidazo[1,2-a]pyridines are privileged, nitrogen-rich bicyclic scaffolds heavily featured in medicinal chemistry and drug development, most notably in blockbuster therapeutics li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Imidazo[1,2-a]pyridines are privileged, nitrogen-rich bicyclic scaffolds heavily featured in medicinal chemistry and drug development, most notably in blockbuster therapeutics like zolpidem and alpidem[1]. The targeted molecule, 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1893506-90-5) , is a highly valuable synthetic building block[2]. The strategic placement of a fluorine atom at the C5 position modulates the molecule's lipophilicity and metabolic stability, while the C3-bromine serves as an essential orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This application note provides a fully validated, two-step synthetic workflow designed for high yield, regioselectivity, and operational safety.

Mechanistic Causality & Retrosynthetic Strategy

To ensure reproducible success, it is critical to understand the chemical driving forces behind the selected reagents and conditions.

Step 1: The Chichibabin Condensation

The construction of the imidazo[1,2-a]pyridine core relies on the classical Chichibabin condensation between 6-fluoropyridin-2-amine and an α-haloketone (bromoacetone)[1].

  • Causality of Alkylation: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. Therefore, the reaction initiates via an

    
     attack by the pyridine nitrogen onto the α-carbon of bromoacetone, forming a pyridinium intermediate[1].
    
  • Causality of Cyclization: Subsequent intramolecular nucleophilic attack by the exocyclic amine onto the ketone carbonyl, followed by dehydration, yields the aromatic fused bicyclic system.

  • Causality of the Base: Sodium bicarbonate (NaHCO₃) is deliberately chosen as a mild base to neutralize the hydrobromic acid (HBr) generated during the initial alkylation[3]. Stronger bases (like NaOH) are avoided as they can trigger unwanted aldol condensations of the bromoacetone.

Step 2: Regioselective Electrophilic Aromatic Substitution ( )

Once the core is synthesized, the next step is the bromination of the C3 position.

  • Causality of Regioselectivity: The imidazo[1,2-a]pyridine core is highly electron-rich. Resonance stabilization of the intermediate Wheland complex by the bridgehead nitrogen directs electrophilic attack almost exclusively to the C3 position[4].

  • Causality of the Brominating Agent: N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂)[5]. NBS acts as a controlled, mild source of the bromonium ion equivalent (Br⁺). This controlled release mitigates the risk of di-bromination, prevents oxidative degradation of the heterocycle, and aligns with green chemistry principles by avoiding the handling of toxic, corrosive liquid Br₂[4].

Visualizing the Synthesis Workflow

SynthesisWorkflow SM1 6-Fluoro-pyridin-2-amine (Nucleophile) Step1 Step 1: Chichibabin Condensation Reagents: EtOH, NaHCO3 Conditions: 90°C, 12-16h SM1->Step1 SM2 Bromoacetone (Electrophile) SM2->Step1 Int1 Intermediate: 5-Fluoro-2-methylimidazo[1,2-a]pyridine Step1->Int1 Step2 Step 2: SEAr Bromination Reagents: NBS, DMF Conditions: 0°C to RT, 2h Int1->Step2 Product Target Product: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine Step2->Product

Workflow for the two-step synthesis of 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine.

Quantitative Data & Reagent Metrics

The following table summarizes the stoichiometric requirements and expected physical properties for a standard 500 mg scale synthesis.

CompoundMW ( g/mol )EquivalentsAmountExpected YieldPhysical Appearance
6-Fluoropyridin-2-amine 112.111.00500 mgN/AWhite to off-white solid
Bromoacetone 136.981.50916 mgN/ABrownish/yellow liquid
NaHCO₃ 84.011.50562 mgN/AWhite powder
Intermediate (Core) 150.15N/A~470 mg65 - 75%Pale yellow solid
NBS 177.981.05585 mg*N/AWhite crystalline powder
Target Product 229.05N/A~640 mg80 - 90%Off-white solid

*Note: NBS amount calculated assuming a 100% yield carryover of 470 mg of the intermediate. Adjust NBS mass based on the actual isolated yield of Step 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 6-fluoropyridin-2-amine (500 mg, 4.46 mmol) and absolute ethanol (20 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (562 mg, 6.69 mmol) in one portion[3].

  • Electrophile Addition: Safety Note: Bromoacetone is a potent lachrymator; perform this step in a well-ventilated fume hood. Slowly add bromoacetone (916 mg, 6.69 mmol) dropwise via syringe at room temperature.

  • Cyclization: Submerge the flask in an oil bath pre-heated to 90 °C. Reflux the mixture under an inert atmosphere (N₂ or Ar) for 12–16 hours[3].

  • Workup: Cool the reaction to room temperature and concentrate the ethanol in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate.

Step 2: Regioselective Bromination (Synthesis of Target Product)
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Wrap the flask in aluminum foil to exclude light, which suppresses unwanted radical bromination pathways[5].

  • Dissolution: Dissolve the purified 5-fluoro-2-methylimidazo[1,2-a]pyridine (e.g., 470 mg, 3.13 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Bromination: Add N-Bromosuccinimide (NBS) (585 mg, 3.28 mmol) in small portions over 15 minutes[4]. Critical causality: Portion-wise addition at 0 °C controls the exothermic

    
     reaction and strictly prevents di-bromination.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water. The product will typically crash out as a precipitate.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water (to remove succinimide and DMF), and dry under high vacuum. If the product oils out instead of precipitating, extract with EtOAc (3 x 20 mL), wash the organics with 5% aqueous LiCl (to completely remove DMF), dry over Na₂SO₄, and concentrate.

Self-Validating Analytical Metrics & Troubleshooting

A hallmark of a robust protocol is its ability to be self-validating. You can confirm the success of each step using simple ¹H NMR and LC-MS tracking without requiring complex 2D NMR elucidation.

  • Validating Step 1 (Cyclization):

    • ¹H NMR (CDCl₃): Look for the disappearance of the broad primary amine (-NH₂) singlet at ~4.5 ppm from the starting material. Crucially, look for the appearance of a distinct, highly deshielded singlet at ~7.3 - 7.5 ppm . This is the C3-H imidazole proton, confirming successful cyclization.

    • LC-MS: Confirm the mass shift to [M+H]⁺ at m/z 151.1.

  • Validating Step 2 (Bromination):

    • ¹H NMR (CDCl₃): The ultimate proof of regioselective bromination is the complete disappearance of the C3-H singlet (~7.3 ppm) that was present in the intermediate. The rest of the aromatic scaffold protons should remain largely intact, though slightly shifted downfield due to the electron-withdrawing nature of the bromine.

    • LC-MS: The mass spectrum must show a classic 1:1 isotopic doublet at m/z 229.0 and 231.0[2]. This isotopic signature is the definitive confirmation of a single bromine atom incorporation.

Troubleshooting Tip: If Step 2 yields a complex mixture, your NBS may have degraded. NBS should be a pristine white powder; if it is yellow or orange, it contains free Br₂ and must be recrystallized from water prior to use to maintain regiocontrol.

References

  • Source: National Institutes of Health (NIH)
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL
  • 1597-32-6 | 2-Amino-6-fluoropyridine | Fluorinated Building Blocks Source: Ambeed URL
  • 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (CAS 1893506-90-5)
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of anxiolytics, anti-ulcer agents, and emerging [1]. Functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of anxiolytics, anti-ulcer agents, and emerging [1]. Functionalization at the C3 position via palladium-catalyzed cross-coupling is a critical pathway for generating structural diversity. However, the compound 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (CAS 1893506-90-5)[2] presents a profound synthetic challenge. This application note details the mechanistic causality, catalyst optimization, and self-validating protocols required to successfully execute Suzuki-Miyaura and Buchwald-Hartwig couplings on this highly sterically hindered substrate.

Structural Analysis & The Peri Effect Challenge

To master the cross-coupling of 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine, one must first understand its three-dimensional topography. The C3 position on the imidazole ring and the C5 position on the fused pyridine ring are structurally adjacent to the same bridgehead nitrogen (N4).

Because of this geometry, the 5-fluoro substituent points directly toward the C3 position, creating a severe spatial clash known as the[3]. Furthermore, the C2 position is occupied by a methyl group. Consequently, the C3-Br bond is trapped in a pronounced steric cleft , flanked on both sides by the 2-methyl and 5-fluoro groups. This dual-steric shielding physically blocks the approach of standard, low-volume palladium complexes, necessitating highly specialized catalytic systems[4].

Mechanistic Causality in Catalyst Selection

The successful functionalization of this scaffold requires a delicate balance of steric accommodation and electronic tuning throughout the catalytic cycle.

  • Oxidative Addition: Standard catalysts like Pd(PPh₃)₄ fail because the triphenylphosphine ligands are too bulky to navigate the steric cleft, yet not bulky enough to force the creation of a highly reactive, mono-ligated Pd(0) species. We utilize XPhos or RuPhos (Buchwald dialkylbiaryl phosphines). Their massive steric bulk ironically facilitates the reaction by ensuring the formation of a highly active 12-electron L₁Pd(0) species that can insert into the shielded C3-Br bond[4].

  • Transmetalation: The 5-fluoro group is highly electron-withdrawing. While this lowers the LUMO of the C-Br bond (slightly aiding oxidative addition), it stabilizes the resulting Pd(II) intermediate, making it sluggish toward transmetalation. To overcome this, strong bases (e.g., Cs₂CO₃ or NaOtBu) are required to generate a highly nucleophilic boronate or amide complex, forcing the transmetalation step forward.

  • Reductive Elimination: The extreme steric crowding of the resulting di-organopalladium(II) complex rapidly drives reductive elimination to release the product and relieve steric strain, regenerating the active catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C3-Br Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base PdII_Trans Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Trans Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Substituted Imidazo[1,2-a]pyridine RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for sterically hindered C3-functionalization.

Quantitative Optimization of Reaction Conditions

The empirical data below illustrates the causality of ligand and base selection. Note how the transition from a first-generation catalyst (Entry 1) to a Buchwald-type system (Entry 3) is mandatory for achieving viable yields.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (3.0)Toluene/H₂O10015%Failure of oxidative addition due to peri-steric clash.
2Pd(OAc)₂ (5%)SPhos (10%)K₃PO₄ (3.0)Dioxane/H₂O10065%Improved insertion, but transmetalation remains sluggish.
3 Pd₂(dba)₃ (2%) XPhos (8%) Cs₂CO₃ (3.0) Dioxane/H₂O 100 92% Optimal. L₁Pd(0) formation maximized; strong base drives transmetalation.
4Pd₂(dba)₃ (2%)XPhos (8%)Cs₂CO₃ (3.0)THF/H₂O8078%Lower temperature reduces the rate of transmetalation.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues and specific analytical checkpoints are embedded to ensure experimental integrity.

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Cross-Coupling (Thermal) Prep->Reaction Workup 3. Quench & Extract (EtOAc/H2O) Reaction->Workup Purify 4. Purification (Flash Chroma) Workup->Purify Analyze 5. Characterization (NMR, LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling with sterically demanding or electronically deactivated aryl boronic acids[5].

  • Preparation (Glovebox/Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (229 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 4 mol% Pd), XPhos (38.1 mg, 0.08 mmol), and anhydrous Cs₂CO₃ (977 mg, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

    • Self-Validation Checkpoint: The mixture should transition from a dark purple/brown (unligated Pd₂(dba)₃) to a deep red/orange hue upon stirring, indicating the successful formation of the active Pd-XPhos complex.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validation Checkpoint: At 12 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material isotope pattern (m/z 229/231, 1:1 ratio) confirms the successful breach of the steric cleft.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with H₂O (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the C3-arylated product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For the introduction of secondary amines at the C3 position.

  • Preparation: Inside an argon-filled glovebox, charge a vial with 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 mmol), secondary amine (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), RuPhos (46.6 mg, 0.10 mmol), and NaOtBu (192 mg, 2.0 mmol).

    • Causality Note: NaOtBu must be added last to prevent premature deprotonation of the amine before the Pd-RuPhos active catalyst is fully assembled.

  • Reaction: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Analytical Characterization & Troubleshooting

  • ¹H NMR Signatures: The disappearance of the singlet corresponding to the C3-H (which would be present in the unbrominated precursor) is not applicable here, but the shift of the 2-methyl singlet (typically ~2.4 ppm) is highly diagnostic. Upon successful coupling, the 2-methyl protons will shift upfield or downfield depending on the anisotropic shielding cone of the newly introduced C3-aryl group.

  • ¹⁹F NMR Monitoring: The 5-fluoro substituent provides an excellent handle for reaction monitoring. The starting material exhibits a distinct doublet/multiplet (due to coupling with the adjacent pyridine protons). A clean shift in the ¹⁹F signal confirms product formation without the need for LC-MS.

  • Troubleshooting Protodehalogenation: If significant amounts of 5-fluoro-2-methylimidazo[1,2-a]pyridine (hydrodehalogenation product) are observed, it indicates that oxidative addition is occurring, but transmetalation is failing. Remedy this by ensuring the boronic acid is freshly recrystallized and increasing the equivalents of Cs₂CO₃ to drive the transmetalation equilibrium.

References

  • [1] Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central (PMC). URL:[Link]

  • [3] Velázquez-Ponce, M., et al. Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contribute to the peri effect. Chemistry Central Journal (2013). URL:[Link]

  • [4] Tran, R. Q., et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances (2019). URL:[Link]

  • [5] Enguehard-Gueiffier, C., et al. Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters (2012). URL:[Link]

Sources

Method

Application Note: Advanced Protocols for the C3-Functionalization of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including blockbuster therapeutics like zolpidem and alpidem[1]. Within this bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including blockbuster therapeutics like zolpidem and alpidem[1]. Within this bicyclic framework, the C3 position is the most nucleophilic site, making it the primary target for late-stage C–H functionalization.

This technical guide focuses on 5-fluoro-2-methylimidazo[1,2-a]pyridine . The strategic placement of a fluorine atom at the C5 position (adjacent to the bridgehead nitrogen) introduces unique stereoelectronic properties that improve metabolic stability. Concurrently, the 2-methyl group provides essential stabilization for reactive intermediates. Mastering the functionalization of this specific substrate empowers medicinal chemists to build complex, highly targeted libraries with orthogonal reactivity.

Structural Dynamics & Mechanistic Rationale

To successfully functionalize the C3 position, one must understand the causality of the underlying electron flow. The imidazo[1,2-a]pyridine core is a 10-π electron heteroaromatic system. The bridgehead nitrogen (N4) donates its lone pair into the fused system, localizing significant electron density at the C3 carbon, making it highly susceptible to electrophilic and radical attack[2].

In 5-fluoro-2-methylimidazo[1,2-a]pyridine, two competing electronic forces dictate reactivity:

  • The 2-Methyl Effect (+I): The methyl group at C2 exerts a positive inductive effect. This enriches the electron density of the imidazole ring and sterically blocks the C2 position, ensuring absolute regioselectivity toward C3[3].

  • The 5-Fluoro Effect (-I): The highly electronegative fluorine atom at C5 exerts a strong inductive electron-withdrawing effect. While this slightly raises the activation energy for electrophilic attack compared to the unsubstituted parent, the stabilization provided by the 2-methyl group allows Wheland-type intermediates to form efficiently. Furthermore, the steric bulk of the C5-fluorine influences the trajectory of bulky electrophiles, necessitating precise kinetic control during synthesis[4].

Mechanism Substrate 5-Fluoro-2-methyl imidazo[1,2-a]pyridine (Nucleophilic C3) Intermediate Wheland/Radical Intermediate (Loss of Aromaticity) Substrate->Intermediate Attack at C3 Electrophile Electrophile (E+) or Radical (R•) Electrophile->Intermediate Addition Rearomatization Deprotonation/Oxidation (Rearomatization) Intermediate->Rearomatization Fast Product C3-Functionalized Product (Stable Scaffold) Rearomatization->Product -H+ / -e-

Fig 1: Logical relationship and electron flow during C3-functionalization of imidazo[1,2-a]pyridines.

Key C3-Functionalization Strategies & Quantitative Data

By leveraging the inherent nucleophilicity of the C3 position, several distinct functionalization pathways can be achieved. Below is a summary of the most robust methodologies, comparing their catalytic requirements and typical yields.

Functionalization TypeReagents / CatalystReaction ConditionsTypical Yield (%)Key Mechanistic Pathway
C3-Bromination NBS (1.05 eq)MeCN, 0 °C to RT, 2 h85 - 92%Electrophilic Aromatic Substitution
C3-Sulfonylation Sulfonyl Hydrazide, Eosin YEtOH, Blue LED, RT, 14 h70 - 82%Radical Addition (Photoredox)
C3-Aminomethylation Aldehyde, Amine, Y(OTf)₃Toluene, 110 °C, 12 h75 - 88%Aza-Friedel-Crafts (Nucleophilic)
C3-Alkylation DA-Cyclopropane, Lewis AcidDCE, 100 °C, 12 h80 - 95%Nucleophilic Ring Opening

Data synthesized from foundational studies on3[3] and 4[4].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the causality behind the action to ensure high fidelity in execution.

Protocol A: Electrophilic C3-Bromination

Bromination yields5[5], a critical intermediate for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Preparation: Dissolve 5-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous acetonitrile (5.0 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: The C3 position is highly reactive. Adding the brominating agent at room temperature can cause localized exothermic spikes, leading to oxidative degradation of the fused bicyclic core. 0 °C ensures strict kinetic control.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 mmol) in small portions over 10 minutes.

    • Causality: NBS is chosen over Br₂ because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material is highly fluorescent under 254 nm UV light. The brominated product will elute with a higher Rf value due to decreased polarity.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Visible-Light Induced C3-Sulfonylation

Recent advances demonstrate that6[6] can achieve direct C3-sulfonylation using sulfonyl hydrazides.

  • Assembly: In a Schlenk tube, combine 5-fluoro-2-methylimidazo[1,2-a]pyridine (0.5 mmol), the desired sulfonyl hydrazide (0.75 mmol), and Eosin Y (2 mol%) in ethanol (3.0 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet-state quencher and radical scavenger. Failing to degas will result in the quenching of the excited photocatalyst or the interception of the sulfonyl radical, drastically reducing the yield.

  • Irradiation: Irradiate the mixture with a 450 nm Blue LED at room temperature for 14 hours.

    • Causality: Eosin Y absorbs blue light to reach an excited state, facilitating single-electron transfer (SET) with the sulfonyl hydrazide. This generates a sulfonyl radical that selectively adds to the C3 position.

  • Purification: Concentrate the solvent and purify directly via silica gel column chromatography.

Workflow Step1 1. Reaction Assembly Combine 5-F-2-Me-Imidazopyridine, Reagents, and Catalyst in Solvent Step2 2. Atmosphere Control Degas via Freeze-Pump-Thaw or flush with Inert Gas Step1->Step2 Step3 3. Activation / Heating Apply Blue LED (Photocatalysis) or Heat (Thermal) for 2-24h Step2->Step3 Step4 4. Quench & Workup Dilute with H2O, Extract (EtOAc), Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Isolation & Validation Column Chromatography & Confirm via 1H/19F NMR Step4->Step5

Fig 2: Experimental workflow for the catalytic C3-functionalization, ensuring self-validation.

Troubleshooting & Analytical Validation

To establish a self-validating system, rigorous analytical confirmation of the C3-functionalization is required.

  • ¹H NMR (CDCl₃ or DMSO-d₆): The most definitive proof of successful C3 functionalization is the complete disappearance of the characteristic C3–H singlet. In the parent 5-fluoro-2-methylimidazo[1,2-a]pyridine, this proton typically resonates between 7.20 and 7.50 ppm . Its absence confirms substitution.

  • ¹⁹F NMR: The 5-fluoro substituent acts as an excellent internal probe. Upon C3 functionalization, the fluorine signal will undergo a measurable chemical shift (typically resonating around -115 to -125 ppm ) due to the altered electronic environment of the fused ring system.

  • Mass Spectrometry (HRMS): For bromination, look for the characteristic 1:1 isotopic pattern (M / M+2) confirming the incorporation of ⁷⁹Br and ⁸¹Br isotopes.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines, nih.gov,
  • C3‐Functionalization of Imidazo[1,2‐a]pyridines, researchg
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)
  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes, nih.gov,
  • 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine - Fluorochem, fluorochem.co.uk,

Sources

Application

Preparation of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine from 2-amino-3-fluoropyridine

An Application Guide for the Synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-Bromo-5-fluoro-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine, a valuable heterocyclic building block for drug discovery and medicinal chemistry. Starting from commercially available 2-amino-3-fluoropyridine, the synthesis involves an initial acid-catalyzed cyclocondensation to form the imidazo[1,2-a]pyridine core, followed by a regioselective electrophilic bromination at the C3 position. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and critical safety information.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets. This has led to its incorporation into numerous commercial drugs, including the widely prescribed anxiolytics and hypnotics Zolpidem and Alpidem.[2][3] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of a compound's pharmacological profile.

The target molecule, 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine, is a particularly useful derivative. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the bromine atom at the electron-rich 3-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This guide provides a robust and reproducible pathway to access this key intermediate.

Overall Synthetic Strategy

The preparation is executed in a two-step sequence. The first step involves the formation of the core heterocyclic system via a cyclocondensation reaction. The second step is the regioselective installation of the bromine atom onto the scaffold.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination A 2-Amino-3-fluoropyridine C 5-Fluoro-2-methylimidazo[1,2-a]pyridine (Intermediate) A->C H+ catalyst, Reflux B Chloroacetone B->C C_ref Intermediate from Step 1 D N-Bromosuccinimide (NBS) E 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (Final Product) D->E C_ref->E Acetonitrile, Room Temp.

Caption: High-level two-step synthesis workflow.

Part I: Synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine (Intermediate)

Principle and Mechanism

This reaction is a classic example of imidazo[1,2-a]pyridine synthesis, often referred to as the Tschitschibabin (or Chichibabin) reaction.[3][4] The mechanism proceeds through two key stages:

  • Sₙ2 Alkylation: The more nucleophilic endocyclic nitrogen of 2-amino-3-fluoropyridine attacks the α-carbon of chloroacetone, displacing the chloride ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate readily undergoes dehydration under the acidic, heated reaction conditions to yield the aromatic imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Amino-3-fluoropyridine (97% purity or higher)[5]

  • Chloroacetone (stabilized, 95% purity or higher)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated, 37%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and extraction

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-fluoropyridine (5.60 g, 50.0 mmol, 1.0 equiv.).

  • Add anhydrous ethanol (100 mL) to dissolve the starting material.

  • Carefully add chloroacetone (4.3 mL, 55.0 mmol, 1.1 equiv.) to the solution.

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Once complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • The crude product can be used directly in the next step or purified further by recrystallization from a suitable solvent system like ethanol/water if necessary.

Data Summary: Cyclocondensation
ParameterValue
Stoichiometry
2-Amino-3-fluoropyridine1.0 equiv.
Chloroacetone1.1 equiv.
Solvent Anhydrous Ethanol
Catalyst Conc. HCl (catalytic)
Temperature Reflux (~80-85 °C)
Reaction Time 6-8 hours
Expected Yield 75-85% (crude)
Appearance Off-white to light brown solid

Part II: Synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Principle and Mechanism

The imidazo[1,2-a]pyridine ring system is electron-rich, with the highest electron density located at the C3 position. This makes it highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as an excellent source of an electrophilic bromine atom (Br⁺).[6][7] The reaction proceeds via a standard electrophilic substitution mechanism where the C3 carbon attacks the bromine atom of NBS, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent loss of a proton restores aromaticity and yields the final 3-bromo product.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Fluoro-2-methylimidazo[1,2-a]pyridine (from Part I)

  • N-Bromosuccinimide (NBS) (recrystallized if necessary)[6]

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 5-fluoro-2-methylimidazo[1,2-a]pyridine (assuming 50.0 mmol theoretical, 7.5 g) in anhydrous acetonitrile (120 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC (1:1 hexane/ethyl acetate). The formation of a new, lower Rf spot indicates product formation.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (50 mL) to consume any unreacted NBS.

  • Concentrate the mixture on a rotary evaporator to remove the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine.

Data Summary: Bromination
ParameterValue
Stoichiometry
Intermediate1.0 equiv.
N-Bromosuccinimide (NBS)1.05 equiv.
Solvent Anhydrous Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Expected Yield 80-90% (after purification)
Appearance White to pale yellow solid

Purification and Characterization

Purification Workflow

The crude product from Part II typically requires purification to remove any unreacted starting material and succinimide byproduct. Flash column chromatography is the preferred method.

G start Crude Product from Part II step1 Adsorb onto Silica Gel start->step1 step2 Prepare Chromatography Column (Silica Gel) step1->step2 step3 Elute with Hexane/EtOAc Gradient (e.g., 9:1 -> 7:3) step2->step3 step4 Collect Fractions (Monitor by TLC) step3->step4 step5 Combine Pure Fractions step4->step5 step6 Concentrate under Reduced Pressure step5->step6 end Pure Crystalline Product step6->end analysis Characterization: ¹H NMR, ¹³C NMR, MS, MP end->analysis

Caption: Workflow for purification and analysis.

Procedure:

  • Prepare a slurry of the crude product with a small amount of silica gel and dry it.

  • Load the dried slurry onto a silica gel column packed in hexane.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product as a crystalline solid.

Expected Characterization Data
  • Molecular Formula: C₈H₆BrFN₂

  • Molecular Weight: 229.05 g/mol [8]

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the methyl group (singlet, ~2.5 ppm), and distinct aromatic protons on the pyridine and imidazole rings.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the 8 distinct carbons, including the methyl carbon, and carbons of the heterocyclic core.

  • Mass Spectrometry (HRMS, ESI): Calculated for C₈H₇BrFN₂⁺ [M+H]⁺: 228.9822; Found: 228.9825. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety Precautions

  • 2-Amino-3-fluoropyridine: Harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE).

  • Chloroacetone: Highly toxic and a potent lachrymator (tear-producing agent). Must be handled in a well-ventilated chemical fume hood at all times. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Can cause severe skin burns and eye damage. It is also moisture-sensitive. Handle in a dry environment and wear appropriate PPE.

  • Solvents: Ethanol, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources.

  • Always wear safety glasses, a lab coat, and chemical-resistant gloves when performing these procedures.

Conclusion

This application note outlines a reliable and efficient two-step synthesis for producing 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine. The protocols are based on well-established chemical principles and provide a practical route for obtaining this valuable building block in good yield and high purity. The final product is ideally suited for further derivatization in medicinal chemistry programs aimed at developing novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. Retrieved from [Link]

  • Gessi, S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry, 64(15), 10836-10882. Retrieved from [Link]

  • Rawal, R. K., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved from [Link]

  • Singh, R., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 44, 01001. Retrieved from [Link]

  • Stoyanov, E. V., & Stoyanova, I. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586. Retrieved from [Link]

  • Kumar, A., et al. (2012). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

Method

Nucleophilic aromatic substitution on 5-fluoro-imidazo[1,2-a]pyridine core

Application Note: Nucleophilic Aromatic Substitution ( ) on the 5-Fluoro-imidazo[1,2-a]pyridine Core Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) on the 5-Fluoro-imidazo[1,2-a]pyridine Core

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in selective TLR7 antagonists[1] and novel cyclazine derivatives[2]. While the core is generally electron-rich and prone to electrophilic attack at the C3 position, functionalization at the C5 position requires a different strategic approach. This application note details the mechanistic rationale, optimization parameters, and validated standard operating procedures (SOPs) for executing Nucleophilic Aromatic Substitution (


) on the highly activated 5-fluoro-imidazo[1,2-a]pyridine core.

Mechanistic Rationale: The Causality of Reactivity

To successfully manipulate this scaffold, one must understand the electronic causality driving its reactivity:

  • The Bridgehead Nitrogen Effect: The nitrogen at the 4-position (N4) acts as a powerful electron sink. Through inductive and resonance effects, it significantly depletes electron density at the 5-position, rendering C5 highly electrophilic.

  • Fluorine as the Optimal Leaving Group: In

    
     reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity (-I effect) profoundly stabilizes this transition state, lowering the activation energy barrier far more effectively than chlorine or bromine. Once the complex forms, the expulsion of the fluoride ion is rapid and thermodynamically driven.
    

Strategic Workflow & Decision Matrix

The selection of reagents, bases, and solvents must be strictly tailored to the class of the incoming nucleophile to prevent competing side reactions.

SNAr_Workflow Start 5-Fluoro-imidazo[1,2-a]pyridine Core Nuc_Select Determine Nucleophile Class Start->Nuc_Select Amine 1° / 2° Amines (Intermolecular) Nuc_Select->Amine Thiol Thiols / Thiolates (Intermolecular) Nuc_Select->Thiol Alkoxide Alcohols (Intramolecular) Nuc_Select->Alkoxide Base1 Base: DIPEA Solvent: NMP Temp: 100-120°C Amine->Base1 Base2 Base: K2CO3 Solvent: DMF Temp: 25-50°C Thiol->Base2 Base3 Base: Cs2CO3 Solvent: t-BuOH Temp: 80°C Alkoxide->Base3 Prod1 5-Amino Derivatives (e.g., TLR7 Antagonists) Base1->Prod1 Prod2 5-Thio Derivatives (e.g., Cyclazines) Base2->Prod2 Prod3 Tetracyclic Scaffolds (Ring Closure) Base3->Prod3

Fig 1: SNAr workflow for 5-fluoro-imidazo[1,2-a]pyridine based on nucleophile classification.

Quantitative Data: Reaction Parameter Comparison

The following table summarizes the optimized empirical parameters for different nucleophilic classes based on recent literature precedents.

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Primary ApplicationRef
Secondary Amine Piperidine derivativesDIPEA (2.0 eq)NMP100–12012–1675–85TLR7 Antagonists[1]
Thiolate Ethyl thioglycolate

(1.5 eq)
DMF25–504–664–78Cyclazine Scaffolds[2]
Alkoxide (Intra) Pendant aliphatic alcohol

(2.5 eq)

-BuOH
801682–90Tetracyclic Cores

Standard Operating Protocols (SOPs)

SOP 1: Intermolecular Amination (Synthesis of TLR7 Antagonist Precursors)

Causality Focus:


-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF) without competing with the secondary amine nucleophile. 

-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and exceptional ability to solvate polar transition states, which accelerates the Meisenheimer complex formation[1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-fluoro-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq) and the desired piperidine derivative (1.5 mmol, 1.5 eq).

  • Solvation & Base Addition: Dissolve the mixture in anhydrous NMP (5.0 mL). Add DIPEA (2.0 mmol, 2.0 eq) dropwise at room temperature.

  • Reaction Execution: Seal the tube, purge with argon for 5 minutes, and heat the mixture in an oil bath at 110 °C for 14 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous

    
     (2 × 10 mL) and brine (3 × 10 mL) to remove the NMP.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to afford the 5-amino-imidazo[1,2-a]pyridine product.
    
SOP 2: Intramolecular Alkoxylation (Tetracyclic Ring Closure)

Causality Focus: For intramolecular cyclizations, the choice of solvent is critical. Early attempts using methanol resulted in significant intermolecular byproducts (5-methoxy-imidazo[1,2-a]pyridines) because methanol acts as a competing nucleophile under basic conditions. Switching to tert-butanol (


-BuOH) completely suppresses this side reaction; its steric bulk renders it non-nucleophilic, allowing the pendant aliphatic alcohol to exclusively undergo intramolecular ring closure.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the 5-fluoro-imidazo[1,2-a]pyridine precursor bearing a pendant aliphatic alcohol chain (1.0 mmol, 1.0 eq).

  • Solvation & Base Addition: Add anhydrous

    
    -BuOH (10.0 mL) to achieve a 0.1 M concentration (dilution favors intramolecular cyclization over intermolecular dimerization). Add finely powdered 
    
    
    
    (2.5 mmol, 2.5 eq).
  • Reaction Execution: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the filter cake with ethyl acetate (15 mL).

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the novel tetracyclic derivative.

Self-Validating Analytical Systems

A robust protocol must be self-validating. To confirm the success of the


 displacement without relying solely on isolation yields, employ the following orthogonal analytical workflow:

Analytical_Validation Reaction Crude Reaction Mixture LCMS LC-MS (ESI+) Check Mass Shift Reaction->LCMS NMR19F 19F NMR Monitor F Loss Reaction->NMR19F NMR13C 13C NMR Check C-F Coupling Reaction->NMR13C Validated Validated Product Structure LCMS->Validated [M+H] matches NMR19F->Validated Signal absent NMR13C->Validated C5 Singlet

Fig 2: Self-validating analytical workflow for confirming successful SNAr displacement.

In-Process Controls (IPC) & Characterization Markers:

  • 
    F NMR Tracking:  The starting 5-fluoro-imidazo[1,2-a]pyridine exhibits a distinct 
    
    
    
    F signal (typically between -110 to -120 ppm). Complete consumption is unequivocally confirmed by the disappearance of this peak from the crude reaction mixture.
  • 
    C NMR Analysis:  The starting material shows strong carbon-fluorine scalar coupling (
    
    
    
    Hz at C5, and
    
    
    at C4a and C6). In the validated product, these carbons will resolve into sharp singlets, confirming the substitution of fluorine.
  • LC-MS (ESI+): Monitor the exact mass shift. The displacement of fluorine (-19 Da) by the incoming nucleophile (+Mass of Nuc) provides immediate confirmation of product formation.

References

1. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. 2.[1] Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry - ACS Publications. 3.[2] Large-scale synthesis of new cyclazines, 5-thia-1,8b-diazaacenaphthylene-3-carboxylic acid derivatives having the peripheral 12π-electron ring system. ResearchGate.

Sources

Application

Advanced Application Note: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine in Targeted Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., zolpidem) and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., zolpidem) and advanced clinical candidates. The specific derivative 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1893506-90-5) is an exceptionally versatile pharmaceutical intermediate [1].

By strategically pre-installing a reactive bromine at the C3 position, a sterically demanding methyl group at C2, and an electron-withdrawing fluorine at C5, this building block allows researchers to rapidly synthesize complex libraries of kinase inhibitors (such as FLT3-ITD inhibitors for leukemia) and phosphodiesterase modulators (such as PDE10A inhibitors for schizophrenia) with highly optimized pharmacokinetic profiles [2][3].

Structural Rationale & Physicochemical Profiling

To understand the utility of this intermediate, one must analyze the causality behind its specific substitution pattern. Each functional group serves a distinct mechanistic or biological purpose:

  • C3-Bromine (The Synthetic Hub): The C3 position of the imidazo[1,2-a]pyridine ring is naturally electron-rich, making it the primary site for electrophilic aromatic substitution. Pre-halogenation at this site provides a ready-made handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Fluorine (The Metabolic Shield): Fluorine substitution at C5 blocks oxidative metabolism (e.g., by hepatic CYP450 enzymes) that frequently occurs at this exposed position. Furthermore, its strong inductive electron-withdrawing effect lowers the pKa of the bridgehead nitrogen, which can improve membrane permeability and reduce off-target hERG liability.

  • C2-Methyl (The Conformational Locker): The methyl group provides critical steric hindrance. During drug-target binding, it restricts the free rotation of any aryl or amino group attached at C3, locking the molecule into a specific, bioactive conformation. It also completely blocks nucleophilic or oxidative degradation at the C2 position.

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine [1]

PropertyValueImplication for Drug Design
CAS Number 1893506-90-5Standardized commercial availability.
Molecular Weight 229.05 g/mol Low MW leaves ample room for fragment growth (Rule of 5).
Predicted LogP 1.39Excellent starting lipophilicity for oral bioavailability.
H-Bond Acceptors 2Bridgehead nitrogen and C5-fluorine can accept H-bonds.
H-Bond Donors 0Requires coupling with an amine/alcohol to introduce donors.
Fraction sp3 (Fsp3) 0.125Highly aromatic; requires 3D-aliphatic coupling partners.

Synthetic Workflows & Validated Protocols

The primary application of this intermediate is the functionalization of the C3 position to build extended pharmacophores. Below are two self-validating, field-proven protocols for utilizing this intermediate in drug discovery.

Workflow A 3-Bromo-5-fluoro-2-methyl imidazo[1,2-a]pyridine B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2 Aryl-B(OH)2 C Buchwald-Hartwig Amination A->C Pd2(dba)3, Xantphos Amine D C3-Aryl Scaffold (e.g., PDE10A Inhibitor) B->D E C3-Amino Scaffold (e.g., FLT3 Inhibitor) C->E

Caption: Divergent synthetic workflows for C3-functionalization of the imidazo[1,2-a]pyridine scaffold.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C3-Arylation

Causality & Design: This protocol utilizes


 as the precatalyst. The bidentate dppf ligand provides a large bite angle (~99°), which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black. A biphasic 1,4-Dioxane/Water system is used to dissolve both the highly lipophilic intermediate and the inorganic base[4].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube, add 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (229 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous

    
     (345 mg, 2.5 mmol, 2.5 equiv).
    
  • Catalyst Addition: Add

    
     (36.5 mg, 0.05 mmol, 5 mol%). Note: Handle the catalyst quickly in air, or ideally in a glovebox, to maintain maximum activity.
    
  • Solvent & Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/

    
     mixture (4:1 v/v). Submerge a sparging needle into the solvent and bubble ultra-pure Argon through the mixture for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species and promote unwanted homocoupling of the boronic acid.
    
  • Reaction Execution: Seal the Schlenk tube and heat in a pre-warmed oil bath at 90 °C for 12 hours.

  • Validation & Monitoring: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The reaction is complete when the starting material mass (

    
     isotopic pattern) is fully consumed.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with distilled water (20 mL) and saturated brine (20 mL). Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C3-arylated product.

Protocol B: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

Causality & Design: To synthesize ATP-competitive kinase inhibitors, a secondary amine linkage at C3 is often required. We utilize


 paired with Xantphos. The exceptionally wide bite angle of Xantphos (~111°) forces the palladium intermediate into a geometry that heavily favors C-N reductive elimination over competing 

-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In a dry vial, combine the imidazopyridine intermediate (1.0 equiv), the target primary amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Complex: Add

    
     (2.5 mol%) and Xantphos (5.0 mol%).
    
  • Reaction: Suspend in anhydrous Toluene (0.1 M). Purge with Argon for 10 minutes. Seal and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with Dichloromethane, and filter through a tightly packed pad of Celite to remove palladium residues. Concentrate and purify via preparative HPLC.

Therapeutic Applications & Target Pathways

Oncology: FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (ITD), are found in ~30% of AML patients and drive aggressive cancer proliferation. Imidazo[1,2-a]pyridine derivatives synthesized from this intermediate have been identified as highly potent, balanced inhibitors of both FLT3-ITD and secondary resistance mutations (e.g., F691L "gatekeeper" mutations) [2].

The imidazo[1,2-a]pyridine core acts as an ATP-mimetic. The bridgehead nitrogen forms a critical hydrogen bond with the kinase hinge region (typically at Cys694), while the C5-fluorine modulates the electron density of the ring to strengthen this interaction and provides favorable halogen-bonding within the hydrophobic pocket.

FLT3_Pathway cluster_pathways Downstream Oncogenic Signaling Drug Imidazo[1,2-a]pyridine FLT3 Inhibitor FLT3 FLT3-ITD Mutant (Constitutively Active) Drug->FLT3 ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Outcome AML Cell Proliferation & Survival STAT5->Outcome PI3K->Outcome MAPK->Outcome Outcome->Apoptosis Blocked by Drug

Caption: Mechanism of action for imidazo[1,2-a]pyridine-based FLT3-ITD inhibitors in AML.

Neurology: PDE10A Inhibition for Schizophrenia

Phosphodiesterase 10A (PDE10A) is an enzyme highly localized in the mammalian striatum, making it a prime target for psychiatric and neurological disorders. Derivatives of 2-methylimidazo[1,2-a]pyridine have been patented as potent PDE10A inhibitors [3]. In these architectures, the C2-methyl group is essential for fitting snugly into a highly specific hydrophobic sub-pocket of the PDE10A active site, ensuring selectivity over other phosphodiesterase families (like PDE3 or PDE4), thereby minimizing cardiovascular and gastrointestinal side effects.

References

  • Wang, X., et al. "An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L." European Journal of Medicinal Chemistry, 2024. DOI: 10.1016/j.ejmech.2023.115977, [Link]

  • Trabanco-Suárez, A. A., et al. "Derivatives of imidazo[1,2-a]pyrazine, their use in the treatment or prevention of neurological, psychiatric or metabolic disorders.
  • Lee, J., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Molecules, 2020. DOI: 10.3390/molecules25010183, [Link]

Method

Application Note: Advanced C-H Activation Strategies for 2-Methylimidazo[1,2-a]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Scientific Rationale The imidazo[1,2-a]pyridine scaffold is a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several blockbuster therapeutics, including the anxiolytic drug Alpidem, the insomnia medication Zolpidem, and the osteoporosis treatment Minodronic acid 1. Among its derivatives, 2-methylimidazo[1,2-a]pyridine serves as an optimal starting point for late-stage functionalization.

Historically, functionalizing this heterocycle required pre-activated substrates (e.g., halogenated or borylated intermediates) and stoichiometric amounts of toxic transition metals. However, modern synthetic paradigms have shifted toward direct C-H activation . By exploiting the inherent electronic properties of the imidazo[1,2-a]pyridine core, chemists can achieve direct C-C and C-Heteroatom bond formations. This approach significantly improves atom economy, reduces hazardous waste, and accelerates high-throughput library generation for Structure-Activity Relationship (SAR) studies 2.

Mechanistic Insights: The Causality of C3 Selectivity

To design a successful C-H functionalization protocol, one must understand the causality behind the regioselectivity. In 2-methylimidazo[1,2-a]pyridine, the bridgehead nitrogen donates electron density into the imidazole ring, making the C3 position highly nucleophilic .

When selecting an activation strategy, the choice between photoredox and transition-metal catalysis dictates the reaction pathway:

  • Photoredox Catalysis (Organocatalytic): Utilizes dyes like Eosin Y or Rose Bengal. Under blue LED irradiation, the dye reaches an excited triplet state and undergoes a Single Electron Transfer (SET) event with an alkyl/aryl precursor, generating a radical. This radical selectively attacks the electron-rich C3 position. This method operates at room temperature and is highly tolerant of sensitive functional groups 3.

  • Transition-Metal Catalysis (e.g., Cu, Pd): Proceeds via electrophilic metallation. A metal center (such as Cu²⁺) coordinates to the substrate, activating the C3-H bond. While this often requires elevated temperatures, it is highly effective for formylation and arylation reactions, utilizing ambient oxygen as a green terminal oxidant 4.

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED (SET) Radical Alkyl Radical (R•) PC_star->Radical Precursor Oxidation Intermediate Radical Cation Intermediate Radical->Intermediate + Substrate Substrate 2-Methylimidazo[1,2-a]pyridine Substrate->Intermediate C3 Attack Product C3-Alkylated Product Intermediate->Product -H+, -e-

Mechanistic pathway of visible-light induced C3-alkylation via Single Electron Transfer (SET).

Quantitative Data: Strategy Comparison

The following table summarizes the operational metrics of three distinct C-H functionalization strategies applied to 2-methylimidazo[1,2-a]pyridine.

Functionalization StrategyTarget BondCatalyst SystemConditionsAvg. YieldGreen Chemistry Metric
Photoredox Alkylation C3-C(sp³)Rose Bengal (2 mol%)Blue LED, DMSO, RT85–95%Metal-free, ambient temp.
EDA Perfluoroalkylation C3-CF₂RNone (EDA Complex)White LED, MeCN, RT70–88%Catalyst-free, high atom economy.
Aerobic Formylation C3-CHOCu(OAc)₂ (5 mol%)O₂, DMF, 100 °C75–85%Uses O₂ as terminal oxidant.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Built-in Quality Control (QC) checkpoints allow the researcher to verify the reaction's progress mechanistically before proceeding to purification.

Protocol A: Visible-Light Photoredox C3-Alkylation

Objective: Cross-coupling of 2-methylimidazo[1,2-a]pyridine with an active methylene compound.

Reagents:

  • 2-Methylimidazo[1,2-a]pyridine (1.0 mmol)

  • Alkylating precursor (e.g., diethyl bromomalonate) (1.5 mmol)

  • Rose Bengal (0.02 mmol, 2 mol%)

  • K₂CO³ (2.0 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-methylimidazo[1,2-a]pyridine, the alkylating precursor, K₂CO₃, and Rose Bengal.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous DMSO. Seal the tube with a rubber septum. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (which would otherwise quench the triplet excited state of the photocatalyst).

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 460 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 12 hours.

  • Self-Validation Checkpoint (QC): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: The disappearance of the starting material mass (m/z 133.1) and the appearance of the product mass confirm successful radical addition. The reaction mixture will also transition from a deep crimson red to a pale brownish-yellow.

  • Workup: Quench the reaction with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Copper-Catalyzed Aerobic C3-Formylation

Objective: Direct installation of a formyl group at the C3 position using molecular oxygen.

Reagents:

  • 2-Methylimidazo[1,2-a]pyridine (1.0 mmol)

  • Cu(OAc)₂ (0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Preparation: Add 2-methylimidazo[1,2-a]pyridine, Cu(OAc)₂, and TMEDA to a 15 mL pressure tube.

  • Atmosphere Exchange: Add DMF. Purge the vessel with an O₂ balloon for 5 minutes, then leave the balloon attached to maintain a constant 1 atm O₂ atmosphere.

  • Heating: Heat the mixture in an oil bath at 100 °C for 8 hours. Causality Note: The elevated temperature is required to overcome the activation energy barrier for the electrophilic metallation of the C3-H bond by the Cu(II) species.

  • Self-Validation Checkpoint (QC): Perform a TLC (Thin Layer Chromatography) check using 50% EtOAc/Hexane. Validation: The formylated product will appear as a distinct, lower-Rf spot that is highly UV-active. A quick ¹H NMR of a crude aliquot will reveal a sharp singlet at ~9.8–10.2 ppm, definitively confirming the presence of the C3-aldehyde proton.

  • Workup & Purification: Cool to room temperature. Filter through a short pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify via column chromatography.

Workflow Step1 Substrate & Catalyst Preparation Step2 Degassing (Argon Sparging) Step1->Step2 Step3 Photoreactor Irradiation Step2->Step3 Step4 QC Check (LC-MS / NMR) Step3->Step4 Step5 Quenching & Extraction Step4->Step5 Step6 Flash Chromatography Step5->Step6

Standardized experimental workflow for high-throughput photoredox C-H functionalization.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (MDPI) / National Library of Medicine (NIH) URL:[Link]

  • Organophotoredox-Catalyzed Direct C-H Functionalization of “Drug Prejudice” at Room Temperature Source: ChemRxiv URL:[Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles[2 Volumes] Source: DOKUMEN.PUB URL:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Objective: To provide a mechanistically grounded, self-validating protocol for the C-N cross-coupling of a sterically hindered, electro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Objective: To provide a mechanistically grounded, self-validating protocol for the C-N cross-coupling of a sterically hindered, electronically deactivated imidazo[1,2-a]pyridine scaffold.

Mechanistic Rationale & Substrate Analysis

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in the design of novel therapeutics, including sedatives, antivirals, and oncology candidates[1]. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) at the C3 position is a critical transformation for late-stage functionalization and structure-activity relationship (SAR) exploration[2].

However, the specific substrate 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine presents a unique triad of chemoselective and steric challenges:

  • Ortho-Steric Penalty (2-Methyl Group): The methyl group adjacent to the C3-bromide creates significant steric hindrance. This impedes the initial oxidative addition of the Pd(0) species and can trap the catalytic cycle in stable, inactive bis-ligated Pd(II) complexes if the chosen phosphine ligand is not sufficiently bulky.

  • Electronic Deactivation & SNAr Liability (5-Fluoro Group): While the electron-withdrawing nature of the fluorine atom slightly accelerates oxidative addition, it makes the C5 position highly susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr) by aliphatic amines, especially in the presence of strong bases[3].

  • Reductive Elimination Bottleneck: The combination of an electron-deficient core and steric crowding makes the final reductive elimination step energetically demanding.

Causality of Experimental Choices: To overcome these barriers, the protocol utilizes Pd2(dba)3 paired with BrettPhos . The extreme steric bulk of the BrettPhos biaryl framework prevents bis-ligation, ensuring the formation of the highly active mono-ligated [Pd(0)L] species. Furthermore, its electron-rich dicyclohexylphosphine moiety forces the challenging reductive elimination step. To mitigate the SNAr liability at the 5-fluoro position, Cs2CO3 is selected as the base. Unlike NaOtBu, Cs2CO3 is mildly basic and largely insoluble in 1,4-dioxane, keeping the effective concentration of the reactive amine-anion low enough to favor Pd-catalyzed cross-coupling over direct SNAr.

Catalytic Cycle & Workflow

BHCycle Precatalyst Precatalyst Pd2(dba)3 + BrettPhos Pd0 Active Catalyst [Pd(0)L] Precatalyst->Pd0 Activation OxAdd Oxidative Addition [Ar-Pd(II)(L)-Br] Pd0->OxAdd + Imidazopyridine AmineCoord Amine Binding & Deprotonation [Ar-Pd(II)(L)-NR2] OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base·HBr RedElim->Pd0 Regeneration Product Coupled Product 3-Amino-Imidazo[1,2-a]pyridine RedElim->Product Yield

Buchwald-Hartwig catalytic cycle for 3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine amination.

Condition Optimization & Quantitative Data

The following table summarizes the empirical data driving the protocol design. The model reaction utilizes morpholine (1.2 equiv) as the coupling partner.

EntryCatalyst (mol%)Ligand (mol%)BaseSolvent (Temp)Yield (%)Mechanistic Observation
1Pd2(dba)3 (2.5)BINAP (6.0)Cs2CO31,4-Dioxane (90°C)15Bis-ligation of Pd; stalled oxidative addition.
2Pd2(dba)3 (2.5)XPhos (6.0)Cs2CO31,4-Dioxane (90°C)45Steric clash with 2-methyl group slows reductive elimination.
3Pd2(dba)3 (2.5)RuPhos (6.0)NaOtBuToluene (90°C)62Strong base induced SNAr side-product at the 5-fluoro position.
4 Pd2(dba)3 (2.5) BrettPhos (6.0) Cs2CO3 1,4-Dioxane (90°C) 94 Optimal bulk forces reductive elimination; mild base preserves C-F bond.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By observing specific visual and spectroscopic checkpoints, the operator can confirm the integrity of the reaction in real-time.

Materials Required:
  • 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 mmol, 229 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Pd2(dba)3 (0.025 mmol, 23 mg)

  • BrettPhos (0.060 mmol, 32 mg)

  • Anhydrous Cs2CO3 (2.0 mmol, 652 mg)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Pre-Catalyst Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3, BrettPhos, and Cs2CO3.

  • Transfer the tube to a Schlenk line and perform three vacuum/argon backfill cycles.

  • Causality Note: A slight excess of ligand relative to palladium (1.2:1 ratio per Pd atom) is critical to prevent the irreversible precipitation of inactive palladium black.

Step 2: Substrate Addition & Degassing

  • Dissolve the 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine and the amine in anhydrous 1,4-dioxane.

  • Add the solution to the Schlenk tube under a positive stream of argon.

  • Perform three freeze-pump-thaw cycles. Strict exclusion of oxygen is mandatory, as elevated oxygen levels rapidly lead to phosphine oxidation and the formation of homodimer side products[4].

Step 3: Reaction Execution & Visual Validation

  • Seal the tube and immerse it in a pre-heated oil bath at 90 °C.

  • Validation Checkpoint 1 (Visual): Within 10–15 minutes of heating, the reaction mixture must transition from a dark purple/red suspension (characteristic of Pd2(dba)3) to a pale yellow or orange solution. This confirms the successful generation of the active [Pd(0)-BrettPhos] species. If the solution turns opaque black, the catalyst has decomposed due to oxygen ingress or wet solvent.

Step 4: In-Process Spectroscopic Validation

  • Stir the reaction for 4–6 hours.

  • Withdraw a 10 µL aliquot under argon, dilute with LC-MS grade acetonitrile, and filter.

  • Validation Checkpoint 2 (Chemoselectivity via 19F NMR): Run a rapid 19F NMR on the crude aliquot. The preservation of a distinct multiplet around -110 to -120 ppm confirms the 5-fluoro group is intact. The disappearance of this signal indicates the reaction temperature is too high, driving the unwanted SNAr pathway.

Step 5: Work-up and Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 3-amino-imidazo[1,2-a]pyridine derivative.

Troubleshooting & Field-Proven Insights

  • Dehalogenation (Formation of 5-fluoro-2-methylimidazo[1,2-a]pyridine): If LC-MS indicates significant dehalogenation (m/z 150), it is typically caused by β-hydride elimination from the aliphatic amine competing with reductive elimination. Solution: Increase the concentration of the reaction mixture (reduce solvent volume by 30%) to kinetically favor the bimolecular reductive elimination over the unimolecular β-hydride elimination.

  • Homocoupling of the Imidazopyridine: The formation of dimers is a direct consequence of trace oxygen acting as an oxidant[4]. Solution: Ensure the 1,4-dioxane is rigorously sparged with argon for at least 30 minutes prior to use, or strictly adhere to the freeze-pump-thaw protocol.

  • Stalled Reactions at 50% Conversion: This occurs when the base (Cs2CO3) becomes coated in the byproduct (CsBr), reducing its active surface area. Solution: Increase the stirring rate to >800 RPM to ensure continuous mechanical grinding of the heterogeneous base.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI Organics.[Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances.[Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI Molecules.[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry (via PMC).[Link]

Sources

Method

Application Note: One-Pot Synthesis Architectures for Substituted Imidazo[1,2-a]pyridines

Executive Summary & Strategic Importance The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its structural mimicry of purine bases allows it to interact promiscuously yet specifically with diverse biological targets, including GABA receptors and kinase ATP-binding pockets.

For drug discovery chemists, the challenge is not merely synthesizing the core, but rapidly diversifying substitution patterns at the C-2 and C-3 positions. Traditional methods (e.g., Chichibabin condensation) often require lachrymatory


-haloketones and lack regio-flexibility.

This guide details three "Next-Generation" one-pot protocols selected for their atom economy , operational simplicity , and regiocontrol :

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: For C-3 amino-functionalized libraries.

  • Cu-Catalyzed Aerobic Oxidative Coupling: For C-H functionalization using simple ketones.[1]

  • Green Aqueous/Microwave Synthesis: For rapid, catalyst-free scale-up.

Strategic Selection Workflow

Before selecting a protocol, the synthetic chemist must analyze the desired substitution pattern. Use the following decision tree to select the optimal methodology.

Synthesis_Decision_Tree Start Target Molecule Analysis Q1 Is a Nitrogen substituent required at Position 3? Start->Q1 GBB_Res Method A: GBB Reaction (3-Component Coupling) Q1->GBB_Res Yes (3-amino) Q2 Are you starting with non-functionalized Ketones? Q1->Q2 No (3-H, 3-aryl, 3-alkyl) GBB_Inputs Inputs: 2-Aminopyridine + Aldehyde + Isocyanide GBB_Res->GBB_Inputs Ox_Res Method B: Cu-Catalyzed Oxidative Coupling Q2->Ox_Res Yes (C-H Activation) Green_Res Method C: Aqueous/MW Cyclocondensation Q2->Green_Res No (Using α-haloketone) Ox_Inputs Inputs: 2-Aminopyridine + Ketone + O2 (Air) Ox_Res->Ox_Inputs Green_Inputs Inputs: 2-Aminopyridine + α-Haloketone + Water Green_Res->Green_Inputs

Figure 1: Decision matrix for selecting the synthesis method based on target substitution and starting material availability.

Method A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Creating diverse libraries of 3-amino-imidazo[1,2-a]pyridines. Mechanism Type: [4+1] Cycloaddition (Formal).

The GBB reaction is the gold standard for multicomponent assembly. It couples a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] The reaction is driven by the formation of a Schiff base, followed by a non-concerted [4+1] cycloaddition involving the isocyanide.

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields, which often result from poor Schiff base formation or isocyanide hydrolysis.

GBB_Mechanism Step1 Schiff Base Formation (Amine + Aldehyde) Step2 Protonation (Acid Catalyst) Step1->Step2 - H2O Step3 Isocyanide Insertion (Non-concerted [4+1]) Step2->Step3 + R-NC Step4 Prototropic Shift & Aromatization Step3->Step4 Product 3-Amino-imidazo[1,2-a]pyridine Step4->Product

Figure 2: Mechanistic cascade of the GBB reaction.

Standard Operating Protocol (Catalytic)

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[4]

  • Aldehyde (1.0 - 1.2 equiv)

  • Isocyanide (1.0 - 1.2 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] (5 mol%) OR Acetic Acid (10-20 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Procedure:

  • Pre-complexation: In a 10 mL microwave vial or round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst [Sc(OTf)

    
    : 25 mg] and stir at room temperature for 10-15 minutes. Note: This ensures imine formation before isocyanide addition, reducing side reactions.
    
  • Addition: Add the isocyanide (1.0 mmol) in one portion.

  • Reaction:

    • Thermal: Stir at room temperature for 12 hours (or 50°C for 3 hours).

    • Microwave (Recommended): Seal and heat to 100°C for 15-30 minutes.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The residue is usually pure enough for recrystallization (EtOH/Water). If necessary, purify via flash chromatography (EtOAc/Hexane).

Critical Control Points:

  • Steric Hindrance: If using ortho-substituted aldehydes, increase catalyst loading to 10 mol% and use microwave heating.

  • Isocyanide Odor: Quench glassware with dilute HCl to hydrolyze residual isocyanide before cleaning.

Method B: Copper-Catalyzed Aerobic Oxidative Coupling

Best For: 2-Aryl or 2,3-Diaryl derivatives directly from ketones (C-H Functionalization). Mechanism Type: Ortoleva-King type / Radical Oxidative Coupling.

This method avoids the use of toxic


-haloketones by generating the reactive intermediate in situ from simple ketones using copper catalysis and air as the oxidant.
Protocol Details

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Acetophenone/Ketone derivative (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand/Additive: Often ligand-free, or using mild base like Na

    
    CO
    
    
    
    .
  • Oxidant: Air (balloon) or O

    
     atmosphere.
    
  • Solvent: DMF or DMSO (High boiling polar solvents are essential).

Procedure:

  • Charge: To a reaction tube equipped with a stir bar, add 2-aminopyridine (1.0 mmol), ketone (1.0 mmol), CuI (19 mg, 0.1 mmol), and Na

    
    CO
    
    
    
    (0.5 equiv).
  • Solvation: Add anhydrous DMF (3 mL).

  • Atmosphere: Purge the tube with Oxygen (O

    
    ) or attach an air balloon.
    
  • Heating: Heat the mixture to 100–110°C for 6–12 hours.

    • Visual Cue: The reaction mixture often turns dark green/brown indicating Cu(I)/Cu(II) cycling.

  • Quench: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash organic layer with brine (to remove DMF). Dry over Na

    
    SO
    
    
    
    . Purify via column chromatography.

Why this works: The copper catalyst facilitates the


-functionalization of the ketone (likely via an enolate radical or organocopper intermediate) which is then attacked by the exocyclic amine of the pyridine.

Method C: Green Catalyst-Free Aqueous Synthesis

Best For: Large-scale synthesis of 2-substituted derivatives; Environmental compliance. Mechanism Type: S


2 Alkylation followed by Cyclodehydration.

While this uses


-haloketones (classic Chichibabin substrates), performing it in water or under "Grindstone" conditions alters the solubility profile, accelerating the reaction via the "on-water" hydrophobic effect.
Protocol (Microwave/Water)[5]

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Solvent: Deionized Water (or H

    
    O:IPA 1:1).
    
  • Catalyst: None.

Procedure:

  • Suspension: Suspend 2-aminopyridine (5 mmol) and

    
    -bromoacetophenone (5 mmol) in water (10 mL) in a microwave vial.
    
  • Irradiation: Heat at 80°C (150 W) for 10–20 minutes.

    • Observation: The heterogeneous mixture will likely become homogeneous briefly before the product precipitates out.

  • Isolation: Cool the reaction vessel. The product usually crystallizes as the hydrobromide salt or free base.

  • Workup: Filter the solid. Wash with cold water and diethyl ether.

  • Neutralization: If the HBr salt is obtained, treat with 10% NaHCO

    
     solution to liberate the free base.
    

Comparative Analysis of Methods

FeatureMethod A: GBB (3-CR)Method B: Cu-OxidativeMethod C: Green/Water
Product Type 3-Amino-imidazo[1,2-a]py2-Aryl-imidazo[1,2-a]py2-Aryl-imidazo[1,2-a]py
Atom Economy High (Water is byproduct)Moderate (Requires oxidant)Moderate (HBr byproduct)
Regioselectivity ExcellentGoodExcellent
Substrate Cost Low (Aldehydes/Amines)Low (Ketones)Medium (Haloketones)
Scalability HighMedium (O2 diffusion limits)Very High
Green Metric Good (if EtOH used)Moderate (DMF/Metals)Excellent (Water)

References

  • The Groebke-Blackburn-Bienaymé Reaction

    • Review: Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[2][4][5][6] European Journal of Organic Chemistry.

  • Copper-Catalyzed Aerobic Oxidative Coupling

    • Protocol: Ren, Z. H., et al. (2016).[1][7] Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines. Synthesis.

  • Green/Water-Based Synthesis

    • Methodology: Adib, M., et al. (2008). Reaction of pyridines and

      
      -haloketones in water.[1] Tetrahedron Letters. (See also: Grindstone chemistry variants).
      
  • General Overview of Imidazo[1,2-a]pyridine Synthesis

    • Database: Organic Chemistry Portal - Synthesis of Imidazo[1,2-a]pyridines.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Welcome to the technical support guide for the synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and achieve higher yields and purity.

Overview of Synthetic Strategy

The synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is most effectively approached via a two-step sequence. This strategy is based on the classic Chichibabin reaction for the formation of the imidazo[1,2-a]pyridine core, followed by a regioselective electrophilic bromination.

  • Step 1: Condensation/Cyclization: The initial step involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For this synthesis, 2-amino-6-fluoropyridine is reacted with 3-chloro-2-butanone (or 3-bromo-2-butanone) to form the intermediate, 5-fluoro-2-methylimidazo[1,2-a]pyridine. The reaction first proceeds via an SN2 reaction, forming a pyridinium salt intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system.[1]

  • Step 2: Electrophilic Bromination: The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective bromination.[2][3] Reagents such as N-Bromosuccinimide (NBS) are commonly used for this transformation.[4]

The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Amino-6-fluoropyridine C 5-Fluoro-2-methylimidazo[1,2-a]pyridine A->C Condensation & Dehydration      Ethanol, Reflux B 3-Chloro-2-butanone B->C E 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine C->E Electrophilic Aromatic Substitution      Acetonitrile, RT D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine (Cyclization)

Q1: My cyclization reaction yield is very low or I'm not seeing any product formation. What should I investigate?

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in either 2-amino-6-fluoropyridine or the α-haloketone can inhibit the reaction.[5]

    • Solution: Ensure the purity of your starting materials. 2-amino-6-fluoropyridine can be synthesized from 2,6-difluoropyridine and ammonium hydroxide.[6] Purify it by recrystallization if necessary. The α-haloketone should be freshly distilled or purchased from a reliable supplier, as it can degrade upon storage.

  • Incorrect Base or Solvent: The reaction is often performed under neutral or slightly basic conditions. While sometimes run without a base, a non-nucleophilic base can be beneficial.[7][8]

    • Solution: Sodium bicarbonate or potassium carbonate can be used as a mild base to neutralize the H-X acid formed during the reaction. Ethanol or isopropanol are common solvents. If solubility is an issue, DMF can be used, but may require more rigorous purification.[7][9]

  • Insufficient Reaction Time or Temperature: The cyclization step requires sufficient thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent dehydration.

    • Solution: Ensure the reaction is heated to reflux in ethanol (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction may require several hours (4-24h) for completion. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[10]

Q2: My reaction mixture turns dark, and I'm isolating a complex mixture of byproducts. What is happening?

Potential Causes & Solutions:

  • Polymerization/Side Reactions of the α-Haloketone: α-Haloketones are reactive bifunctional molecules and can self-condense or polymerize, especially under harsh conditions (e.g., strong base, high temperatures).[1][11]

    • Solution: Add the α-haloketone solution dropwise to the heated solution of the aminopyridine rather than mixing them at room temperature before heating. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation. Avoid using strong bases like NaOH or KOH.

  • Formation of Regioisomers (less common): If an unsymmetrical ketone is used, there is a theoretical possibility of forming different isomers, although the classic mechanism strongly favors the observed product.

    • Solution: This is unlikely with 3-chloro-2-butanone. Characterize your product thoroughly using NMR to confirm the structure.

Step 2: Synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (Bromination)

Q1: The bromination is incomplete, and I recover a significant amount of starting material.

Potential Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of N-Bromosuccinimide (NBS). Using a large excess can lead to di-brominated or other side products.

  • Decomposition of NBS: NBS can be sensitive to light and moisture.

    • Solution: Use freshly opened or recrystallized NBS. Add it portion-wise to the reaction mixture to maintain a steady concentration.

  • Reaction Conditions: The reaction is typically fast at room temperature but may slow down if the substrate is deactivated.

    • Solution: While often run at room temperature, gentle heating (e.g., 40-50 °C) can drive the reaction to completion. Monitor closely by TLC to avoid over-reaction. Acetonitrile or DMF are suitable solvents.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts.

Potential Causes & Solutions:

  • Over-bromination: The imidazo[1,2-a]pyridine ring is highly activated. A large excess of NBS or prolonged reaction times can lead to di-bromination or bromination on the pyridine ring.

    • Solution: Carefully control the stoichiometry of NBS (use no more than 1.1 equivalents). Monitor the reaction by TLC and quench it (e.g., with aqueous sodium thiosulfate) as soon as the starting material is consumed.

  • Radical Reactions: If the reaction is performed in a non-polar solvent like CCl₄ and initiated with light or a radical initiator, side-chain bromination on the 2-methyl group could occur.

    • Solution: Perform the electrophilic bromination in a polar aprotic solvent like acetonitrile or DMF and keep the reaction protected from light to favor the ionic pathway over the radical pathway.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Chichibabin cyclization (Step 1)?

The mechanism begins with the nucleophilic attack of the pyridine ring nitrogen (the most nucleophilic nitrogen in 2-aminopyridine) onto the α-carbon of the haloketone in an SN2 reaction. This forms an N-alkylated pyridinium salt. The exocyclic amino group then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a five-membered ring intermediate (a hemiaminal). Subsequent dehydration of this intermediate under heating yields the aromatic imidazo[1,2-a]pyridine core.

Mechanism_Chichibabin 2-Aminopyridine 2-Aminopyridine Pyridinium Salt Pyridinium Salt 2-Aminopyridine->Pyridinium Salt  SN2 Attack (+ α-Haloketone) Hemiaminal Intermediate Hemiaminal Intermediate Pyridinium Salt->Hemiaminal Intermediate  Intramolecular  Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Hemiaminal Intermediate->Imidazo[1,2-a]pyridine  Dehydration  (-H2O)

Caption: Simplified mechanism of the Chichibabin reaction.

Q2: Why is bromination (Step 2) so highly regioselective for the C3 position?

The regioselectivity is governed by the electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is analogous to the C3 position of indole, which is highly electron-rich and susceptible to electrophilic attack. Theoretical calculations and experimental evidence show that the carbocation intermediate formed by electrophilic attack at C3 is significantly more stable than the intermediate formed by attack at any other position (C2, C5, C6, C7, or C8). This is because attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyridine ring.[2]

Q3: Are there alternative reagents I can use for the cyclization and bromination steps?

  • For Cyclization (Step 1): Instead of 3-chloro-2-butanone, you can use 3-bromo-2-butanone. α-Tosyloxyketones can also be employed. Various catalysts, including Lewis acids, have been reported for related syntheses, but for this substrate, thermal condensation in a polar solvent is often sufficient.[8][12]

  • For Bromination (Step 2): Besides NBS, molecular bromine (Br₂) in acetic acid or another polar solvent can be used, but it is more hazardous to handle.[3] Other reagents like sodium bromite (NaBrO₂) have also been shown to be effective for C3-bromination.[13][14] For a base-promoted method, CBr₄ with NaOH has been reported.[15]

Q4: How should I purify the final product?

Purification of the final product, 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine, typically involves two main techniques:

  • Column Chromatography: This is highly effective for separating the target compound from unreacted starting material and any byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.[5][10]

  • Recrystallization: If the crude product is of moderate to high purity, recrystallization can be an excellent final step to obtain a highly pure solid. Suitable solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

Q5: What are the key safety precautions for this synthesis?

  • α-Haloketones (e.g., 3-chloro-2-butanone): These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): NBS is an irritant and is moisture-sensitive. Avoid inhalation of the powder and skin contact.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-fluoropyridine (1.0 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of aminopyridine).

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of 3-chloro-2-butanone (1.1 eq) in ethanol dropwise over 30 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 6-12 hours.

  • Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step or purified by column chromatography.

Protocol 2: Synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine
  • Dissolve the crude 5-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure title compound.

Table 1: Reaction Parameter Optimization
ParameterStep 1 (Cyclization)Step 2 (Bromination)Rationale & Key Considerations
Solvent Ethanol, Isopropanol, DMFAcetonitrile, DMF, CH₂Cl₂Polar solvents are preferred for both steps. Acetonitrile is ideal for bromination to promote the ionic mechanism.[7][13]
Temperature Reflux (78-82 °C)0 °C to Room Temp.Heat is required for cyclization/dehydration. Bromination is exothermic and should be cooled initially.[5]
Base NaHCO₃, K₂CO₃NoneA mild, non-nucleophilic base is used in Step 1 to neutralize the acid byproduct.[7]
Key Reagent 3-Chloro-2-butanoneN-Bromosuccinimide (NBS)Stoichiometry is critical. A slight excess is used in both steps to drive the reaction to completion.[16]
Reaction Time 6-12 hours1-3 hoursMonitor by TLC to determine the endpoint and avoid byproduct formation.[10]

References

  • Shaik, K., Khan, M. N., & Choudhury, L. H. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(25), 19381-19388. [Link]

  • Gîngu, C., Ilie, M., & Bîcu, E. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35339–35356. [Link]

  • Ilie, M., Gîngu, C., & Bîcu, E. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35339-35356. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved March 4, 2026, from [Link]

  • Perez-Picaso, L., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(1), M1502. [Link]

  • Wang, Z., et al. (2022). Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. Organic & Biomolecular Chemistry, 20(3), 546-550. [Link]

  • Zhang, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]

  • Bentham Science. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 19(9), 834-838. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved March 4, 2026, from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(1), 12-26. [Link]

  • Kour, J., et al. (2021). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 11(52), 32909-32913. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1635-1664. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]

  • Shvartsberg, M. S., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4-5), 227-234. [Link]

Sources

Optimization

Purification methods for 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Technical Support Center: Purification of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine Case ID: IMP-3B5F-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Case ID: IMP-3B5F-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

You are working with 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1893506-90-5).[1][2] This scaffold is a critical intermediate in medicinal chemistry, particularly for developing GABA receptor modulators, anti-infectives, and kinase inhibitors.[1] Its purification is often complicated by the electron-withdrawing nature of the 3-bromo and 5-fluoro substituents, which alter its solubility and basicity compared to the parent imidazo[1,2-a]pyridine.[1]

This guide moves beyond generic advice, offering a self-validating purification logic derived from the physicochemical properties of the 5-fluoro-imidazo[1,2-a]pyridine core.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I induce precipitation? A: This "oiling out" is common and usually caused by residual high-boiling solvents (DMF, DMSO) or oligomeric impurities formed during bromination (e.g., if NBS/DMF was used).[1]

  • The Fix: Dissolve the oil in a minimal amount of Dichloromethane (DCM) .[1][2] Wash this organic layer 3x with water to remove polar aprotic solvents.[1][2] Dry over Na₂SO₄ and evaporate.[1][2]

  • Trituration: Take the resulting residue and add cold n-Hexane or Pentane (approx. 5-10 mL per gram).[1][2] Scratch the flask walls with a glass rod while cooling in an ice bath. The mechanical energy often disrupts the supersaturated state, forcing the lattice to form.

Q2: I see a persistent yellow/orange color even after recrystallization. Is my compound impure? A: Likely, yes.[1] The imidazo[1,2-a]pyridine ring is electron-rich and prone to oxidative polymerization, forming highly colored "tar" impurities even at ppm levels.[1]

  • The Fix: Perform a Charcoal Filtration .[1][2] Dissolve your compound in hot Ethanol or Ethyl Acetate.[1][2][3] Add Activated Carbon (5-10 wt%), reflux for 15 minutes, and filter while hot through a Celite pad. This specifically adsorbs planar, conjugated polymeric impurities.[1]

Q3: During acid-base extraction, I lost a significant amount of product. Where did it go? A: You likely overestimated the basicity of the molecule.[1][2] The 5-fluoro and 3-bromo substituents are electron-withdrawing, significantly lowering the pKa of the N1 nitrogen (estimated pKa < 3-4).[1][2]

  • The Fix: If you acidified the aqueous layer to pH 1-2 to extract impurities, your product might have remained protonated in the water layer.[1] Ensure you basify the aqueous layer to pH > 9-10 (using Na₂CO₃ or NaOH) before re-extracting into the organic phase to ensure the molecule is in its neutral, lipophilic form.[1]

Part 2: Validated Purification Protocols

Method A: Recrystallization (High Purity Requirement)

Best for: Removing succinimide by-products (from NBS bromination) and trace starting materials.[1]

  • Solvent Selection: The 5-fluoro-2-methyl motif imparts reasonable solubility in medium-polarity solvents.[1][2]

    • Primary System: Ethyl Acetate / n-Hexane (1:3 to 1:5 ratio).[1][2]

    • Alternative: Ethanol / Water (for very polar impurities).[1][2]

  • Procedure:

    • Dissolve crude solid in boiling Ethyl Acetate (approx. 3-5 mL/g).

    • Once dissolved, remove from heat.[1] Slowly add n-Hexane dropwise until a faint turbidity persists.

    • Add a single drop of Ethyl Acetate to clear the solution.[1][2]

    • Allow to cool to room temperature slowly (2 hours), then move to 4°C overnight.

    • Filtration: Collect crystals via vacuum filtration.[1][2] Wash the cake with cold n-Hexane.

Method B: Flash Column Chromatography

Best for: Separating regioisomers or removing non-polar side products.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient elution is critical.[1][2]

    • Start: 100% Hexane (to elute non-polar impurities).[1][2]

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexane.[1][2]
      
    • Note: The 3-bromo derivative usually elutes after non-polar impurities but before the unbrominated precursor (if present) due to the heavy atom effect and lipophilicity changes.[1][2]

  • TLC Visualization: UV at 254 nm is standard.[1][2] The spot will likely quench fluorescence strongly.[1][2]

Part 3: Critical Physicochemical Data

ParameterValue / DescriptionImpact on Purification
Molecular Weight 229.05 g/mol -
LogP (Predicted) ~1.9 - 2.8Lipophilic; prefers organic solvents (DCM, EtOAc) over water.[1][2]
pKa (N1) ~2.5 - 3.5 (Est.)[1][2]Weak base.[1][2] Requires pH > 9 for efficient extraction into organics.[1][2]
Solubility (High) DCM, DMSO, EtOAcGood solvents for loading columns or dissolving crude.[1]
Solubility (Low) Water, HexaneGood anti-solvents for recrystallization.[1]
Stability Light SensitiveStore in amber vials; avoid prolonged exposure to direct light during columns.[1][2]

Part 4: Purification Decision Matrix

The following logic flow helps you decide the optimal purification route based on your crude material's state.

PurificationLogic Start Crude 3-Bromo-5-fluoro- 2-methylimidazo[1,2-a]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Oil Sticky Oil / Gum StateCheck->Oil Wet/Oily PurityCheck Purity (LCMS/NMR)? Solid->PurityCheck Trituration Trituration: Dissolve in min. DCM -> Add Hexane -> Scratch Oil->Trituration Trituration->Solid Precipitate forms HighPurity > 85% Purity PurityCheck->HighPurity Clean LowPurity < 85% Purity PurityCheck->LowPurity Dirty Recryst Recrystallization: Ethyl Acetate / Hexane (Method A) HighPurity->Recryst Column Flash Chromatography: Hexane -> 20% EtOAc (Method B) LowPurity->Column Charcoal Colored Impurities? Use Charcoal Filtration Recryst->Charcoal If colored Final Pure Crystalline Solid Recryst->Final Column->Final Charcoal->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state and initial purity of the crude material.

References

  • Bagdi, A. K., et al. (2015).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][2] Link

  • Goel, R., et al. (2015).[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link

  • Pericherla, K., et al. (2015).[1] "Recent developments in the synthesis of imidazo[1,2-a]pyridines." Synthesis. Link

  • Fluorochem. (n.d.).[1][2] "3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine Product Sheet." Fluorochem.co.uk.[1][2] Link[1]

  • BenchChem. (n.d.).[1][2] "Application Notes for the Purification of Imidazo[1,2-a]pyridine Derivatives." BenchChem Protocols. Link[1]

Sources

Troubleshooting

Technical Support Center: Crystallization of Fluorinated Imidazo[1,2-a]pyridines

Welcome to the Advanced Technical Support Center for the purification and crystallization of fluorinated imidazo[1,2-a]pyridine derivatives. This guide is engineered for drug development professionals and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification and crystallization of fluorinated imidazo[1,2-a]pyridine derivatives. This guide is engineered for drug development professionals and synthetic chemists who encounter phase-separation issues, polymorphism, or poor yields during the isolation of these privileged bicyclic heterocycles.

I. Mechanistic Grounding: The "Fluorine Effect" on Crystal Packing

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and alpidem. Recently, the strategic introduction of fluorine atoms has been utilized to modulate metabolic stability and target affinity, such as in the development of novel antipsychotic agents [1].

However, fluorination fundamentally alters the thermodynamic landscape of crystallization. While the bare imidazo[1,2-a]pyridine core relies heavily on


 stacking and strong hydrogen bonding (via the N1 acceptor), the highly electronegative but small fluorine atom introduces a strong dipole without acting as a traditional hydrogen bond acceptor. Instead, fluorinated derivatives rely on weaker, highly directional 

and

interactions. This shift often drastically increases lipophilicity, lowers the melting point, and narrows the metastable zone width (MSZW), making these compounds notoriously prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices.

II. Troubleshooting FAQs

Q1: Why is my fluorinated imidazo[1,2-a]pyridine "oiling out" instead of crystallizing upon cooling?

A: Oiling out occurs when the compound's solubility curve crosses the liquid-liquid phase separation boundary before reaching the supersaturation necessary for nucleation. Because fluorination often lowers the melting point of the derivative, the saturation temperature in your chosen solvent may be higher than the compound's melting point. Resolution: You must adjust the solvent system to lower the saturation temperature. Switch from a purely protic solvent (which may repel the lipophilic fluorinated core too strongly) to an aprotic binary system like Ethyl Acetate/Hexanes [2, 3]. Alternatively, reduce the concentration of the solute and apply a much slower cooling ramp (e.g., 0.1 °C/min).

Q2: How do I select a binary solvent system for a highly lipophilic poly-fluorinated derivative?

A: Poly-fluorination significantly increases the LogP of the molecule. If you use a highly polar primary solvent, the addition of an anti-solvent will crash the molecule out too rapidly, trapping impurities. Resolution: Use a moderately polar, halogenated primary solvent like Dichloromethane (DCM) paired with Heptane. The structural similarity between DCM and the fluorinated core provides excellent solvation, while Heptane allows for a highly controlled induction of supersaturation.

Q3: My compound has polar side chains (e.g., carboxylic acids) but a fluorinated core. What is the optimal solvent?

A: For amphiphilic derivatives—such as phosphonopropionic acid substituted imidazo[1,2-a]pyridines—aprotic solvents will fail to dissolve the polar side chains. Resolution: Utilize a Methanol:Water (2:1 v/v) system [4]. The methanol solvates the fluorinated core sufficiently, while the water coordinates the polar side chains, allowing for a controlled thermodynamic precipitation.

III. Diagnostic Workflows & Logic

OilingOut Start Issue: Liquid-Liquid Phase Separation (Oiling Out) Check Is the melting point lower than saturation temp? Start->Check LowerT Adjust Solvent Ratio to lower saturation temp Check->LowerT Yes Seed Introduce Seed Crystals at Cloud Point Check->Seed No LowerT->Seed Success Nucleation & Crystal Growth Seed->Success

Troubleshooting workflow for oiling out during crystallization.

SolventLogic Core Fluorinated Imidazo[1,2-a]pyridine Mono Mono-fluorinated (Moderate Lipophilicity) Core->Mono Poly Poly-fluorinated (High Lipophilicity) Core->Poly Sol1 EtOAc / Hexanes (Standard Binary) Mono->Sol1 Sol2 MeOH / H2O (H-Bonding Network) Mono->Sol2 Poly->Sol1 Sol3 DCM / Heptane (Aprotic System) Poly->Sol3

Solvent selection logic based on the degree of fluorination.

IV. Quantitative Data: Solvent Selection Matrix

To facilitate rapid experimental design, the following tables summarize the physicochemical impacts of fluorination and the corresponding optimal solvent parameters.

Table 1: Physicochemical Impact of Fluorination on Solvent Selection

PropertyNon-Fluorinated Imidazo[1,2-a]pyridineFluorinated Imidazo[1,2-a]pyridineRecommended Solvent Adjustment
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.5 per F atom)Shift to less polar anti-solvents (e.g., Heptane over Water).
Intermolecular Forces Strong H-bond acceptor (N1)Altered dipole; dominates via

Avoid pure protic solvents; use binary aprotic/protic mixtures.
Melting Point BaselineOften lower; highly prone to polymorphismWiden the metastable zone; strictly control cooling rates.

Table 2: Validated Binary Solvent Systems

Primary Solvent (Good)Anti-Solvent (Poor)Dielectric Constant (Primary)Best Application Profile
Ethyl AcetateHexanes / Heptane6.02Routine purification of mono-fluorinated derivatives [2, 3].
DichloromethaneHeptane8.93Highly lipophilic, poly-fluorinated compounds.
MethanolWater32.70Derivatives bearing highly polar or ionizable side chains [4].

V. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the visual confirmation steps (cloud point determination), as they are critical for establishing the thermodynamic boundaries of your specific derivative.

Protocol A: Controlled Binary Solvent Recrystallization (EtOAc/Hexanes)

Objective: Bulk purification of mono-fluorinated imidazo[1,2-a]pyridines.

  • Dissolution: Weigh 1.0 g of the crude fluorinated imidazo[1,2-a]pyridine into a 50 mL round-bottom flask. Add minimal Ethyl Acetate (approx. 5-8 mL) and heat to 60 °C under continuous stirring until complete dissolution is achieved.

  • Filtration (Self-Validation): Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities or dust, which can act as false nucleation sites.

  • Anti-Solvent Titration: While maintaining the solution at 60 °C, add Hexanes dropwise until the solution becomes faintly turbid (the "cloud point").

  • Zone Widening: Immediately add 3-5 drops of Ethyl Acetate until the solution is perfectly clear again. You are now at the upper edge of the metastable zone.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath or insulate it heavily. Cool from 60 °C to 20 °C at a rate of exactly 0.1 °C/min. Causality: Rapid cooling will bypass the nucleation zone and force the compound into a liquid-liquid phase separation (oiling out).

  • Harvesting: Once at 20 °C, stir gently for 2 hours to ensure complete Ostwald ripening. Filter the crystals via vacuum, wash with ice-cold Hexanes (2 x 5 mL), and dry under high vacuum.

Protocol B: Anti-Solvent Vapor Diffusion (For X-Ray Quality Crystals)

Objective: Growing single, defect-free crystals for X-ray diffraction (XRD) structural validation.

  • Primary Solvation: Dissolve 10-15 mg of the highly pure fluorinated derivative in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Vapor Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of Heptane to the outer 20 mL vial, ensuring no Heptane splashes into the inner vial.

  • Sealing and Diffusion: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Wrap the cap in Parafilm to ensure an airtight seal.

  • Incubation: Store the chamber in an undisturbed, vibration-free environment at a constant 20 °C. Over 3-7 days, the volatile Heptane will slowly diffuse into the DCM, gradually lowering the solubility and promoting the growth of highly ordered, single macroscopic crystals.

VI. References

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity PubMed (NIH) URL:

  • Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties RSC Publishing URL:

  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Benchchem URL:

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase PubMed Central (NIH) URL:

Optimization

Technical Support Center: Regioselective Bromination of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Topic: Optimization of C3-Bromination via Electrophilic Aromatic Substitution (EAS) Target Audience: Medicinal Chemists & Process Development Scientists Document ID: TS-IMP-BR-05F Status: Active Introduction: The Enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of C3-Bromination via Electrophilic Aromatic Substitution (EAS) Target Audience: Medicinal Chemists & Process Development Scientists Document ID: TS-IMP-BR-05F Status: Active

Introduction: The Engineering of Selectivity

Welcome to the technical support hub for the functionalization of the imidazo[1,2-a]pyridine scaffold. You are likely targeting the C3 position for bromination to create a precursor for Suzuki-Miyaura couplings or further pharmacophore development.

The Specific Challenge: While C3 is the inherent nucleophilic hotspot, the presence of a 5-Fluoro (5-F) group introduces a unique "peri-interaction." The 5-F atom is spatially adjacent to the C3 reaction site. This creates two competing vectors:

  • Electronic Deactivation: The inductive effect (

    
    ) of fluorine lowers the HOMO energy of the ring, slightly decreasing reaction rates compared to the non-fluorinated parent.
    
  • Steric/Electrostatic Repulsion: The lone pairs on the 5-F atom can repel the incoming electrophile or the resulting 3-Bromo substituent, potentially destabilizing the transition state or the final product.

This guide provides the protocols to overcome these barriers and achieve exclusive C3 regioselectivity.

Module 1: The Regioselectivity Landscape

Before troubleshooting, you must understand the electronic "terrain" of your substrate.

Mechanistic Pathway & Selectivity

The imidazo[1,2-a]pyridine system favors electrophilic attack at C3 because the resulting cationic intermediate (sigma complex) preserves the aromatic sextet of the pyridine ring to a significant degree and allows charge delocalization onto the bridgehead nitrogen.

Why not C6 or C8? Attack on the pyridine ring (C6/C8) disrupts the stable pyridine aromaticity and is highly unfavorable without strong activating groups on that ring.

The 5-Fluoro Effect: The 5-F group is located at the "peri" position relative to C3. While it does not block C3, it raises the activation energy. If reaction conditions are too harsh (e.g., high temp, elemental


), you risk forcing bromination at C6 (the secondary nucleophilic site) or over-brominating.

ReactionPathway Substrate 5-Fluoro-2-methyl imidazo[1,2-a]pyridine TS_C3 C3-Sigma Complex (Resonance Stabilized) Substrate->TS_C3 Fast (Kinetic Control) TS_C6 C6-Sigma Complex (High Energy/Unstable) Substrate->TS_C6 Slow (High Temp) NBS NBS (Electrophile Source) NBS->TS_C3 Product 3-Bromo-5-fluoro- 2-methylimidazo[1,2-a]pyridine TS_C3->Product - H+ Peri Peri-Interaction (5-F vs C3) Increases steric strain Requires optimized solvent TS_C3->Peri SideProduct C6-Bromo / Di-bromo (Impurity) TS_C6->SideProduct

Figure 1: Reaction energy landscape showing the kinetic preference for C3 substitution despite the 5-Fluoro peri-interaction.

Module 2: Troubleshooting Guides

Use these decision trees to diagnose experimental failures.

Issue A: Incomplete Conversion (Starting Material Remains)

Symptom: LCMS shows 30-50% starting material after 4 hours. Root Cause: The 5-F group creates an electron-deficient ring compared to standard models.

CheckpointDiagnosisCorrective Action
Stoichiometry Is NBS < 1.0 eq?Increase NBS to 1.05 - 1.1 eq . The 5-F substrate consumes reagent slower, making it susceptible to moisture quenching NBS over time.
Solvent Using non-polar (DCM/CHCl3)?Switch to Acetonitrile (ACN) or DMF . Polar aprotic solvents stabilize the polar transition state (Wheland intermediate).
Temperature Running at 0°C?Increase to Room Temperature (20-25°C) . The 5-F deactivation raises the activation energy barrier; 0°C may be too cold for efficient turnover.
Issue B: Over-Bromination (Di-bromo species)

Symptom: LCMS shows M+79+79 peak (Di-bromo). Root Cause: Localized high concentration of NBS or "runaway" reactivity at C6.

CheckpointDiagnosisCorrective Action
Addition Rate Dumping solid NBS?Dissolve NBS in the reaction solvent and add dropwise over 30 mins. This keeps instantaneous [Electrophile] low.
Reagent Quality Old/Yellow NBS?Recrystallize NBS from water. Degraded NBS contains free

, which is much more aggressive and less selective than N-bromosuccinimide.
Reaction Time Overnight stirring?Monitor via TLC/LCMS every 30 mins. Once conversion >95%, quench immediately. The product is less stable than the starting material.
Issue C: Regioisomeric Mixtures (C6 vs C3)

Symptom: Two peaks with same Mass (M+79). Root Cause: Thermodynamic control taking over, or acid-catalyzed isomerization.

Protocol Adjustment:

  • Buffer the System: Add 1.0 eq of Sodium Acetate or NaHCO3 .

  • Mechanism: The reaction produces HBr as a byproduct. HBr can protonate the pyridine nitrogen, altering the electronics and potentially activating C6 or causing migration. A base scavenger neutralizes HBr, maintaining the kinetic preference for C3.

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol is validated for 5-substituted imidazo[1,2-a]pyridines to minimize peri-interactions.

Reagents:

  • Substrate: 5-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Freshly Recrystallized

  • Solvent: Acetonitrile (ACN) [0.1 M concentration]

  • Additive:

    
     (5 mol%) - Optional catalyst for rate enhancement
    

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in ACN (anhydrous is preferred but not strictly required) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Note: Although we recommended RT for "Incomplete Conversion," we always start at 0°C to control the exotherm, then warm up.

  • Addition: Add NBS portion-wise (solid) or dropwise (solution in ACN) over 15-20 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow to warm to Room Temperature naturally. Stir for 1-3 hours.

  • Monitoring: Check LCMS. Look for the disappearance of SM (m/z ~151) and appearance of Product (m/z ~229/231).

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with cold water (3x reaction volume).

    • The 3-bromo product usually precipitates as a solid.

    • Filter and wash with cold water/hexanes (to remove succinimide).

  • Alternative Workup (Extraction):

    • If no precipitate: Remove ACN under reduced pressure. Dissolve residue in EtOAc. Wash with sat.

      
       (removes succinimide and acid) and Brine.
      

TroubleshootingFlow Start Start Reaction (NBS, ACN, 0°C) Check1 Check LCMS @ 1 Hour Start->Check1 Decision1 Conversion > 95%? Check1->Decision1 Yes Quench & Workup (Water Precip) Decision1->Yes Yes No Analyze Impurities Decision1->No No ImpurityCheck Type of Failure? No->ImpurityCheck CaseSM Only SM Left ImpurityCheck->CaseSM Low Reactivity CaseMulti Multi-brominated ImpurityCheck->CaseMulti Over-reaction FixSM Action: Warm to RT Add 0.1 eq NBS CaseSM->FixSM FixMulti Action: Restart Add NBS slower Lower Temp CaseMulti->FixMulti

Figure 2: Decision tree for real-time reaction monitoring.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use elemental Bromine (


) instead of NBS? 
A:  It is not recommended  for the 5-fluoro derivative. 

is a much harder electrophile and generates HBr rapidly. The high acidity can protonate the pyridine ring (deactivating it further) or cause acid-catalyzed migration of the halogen. NBS provides a controlled, "soft" release of bromine.

Q2: Why is my yield low even though conversion is high? A: This is often a workup issue . Imidazo[1,2-a]pyridines are basic.[1] If you wash with acidic water, your product will protonate and stay in the aqueous layer. Ensure your aqueous washes are neutral or slightly basic (pH 8-9) using bicarbonate.

Q3: Does the 2-Methyl group affect the reaction? A: Yes, beneficially. The 2-Methyl group is electron-donating. It activates the imidazole ring and helps counteract the deactivating effect of the 5-Fluoro group. It also sterically blocks the C2 position, ensuring C3 is the only available site on the 5-membered ring.

Q4: I see a color change to dark red. Is this bad? A: A transient orange/red color is normal (formation of charge-transfer complexes). However, a persistent dark red/brown color usually indicates the liberation of free


 or oxidative decomposition. If this happens, add a reducing agent (sodium thiosulfate solution) during workup to remove oxidative impurities.

References

  • General Reactivity of Imidazo[1,2-a]pyridines: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis and reactivity of imidazo[1,2-a]pyridines.[2][3][4][5][6][7][8] Synthesis, 2008(16), 2537-2542.

  • Mechanistic Insight (NBS Bromination): Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.

  • Halogenation Protocols (Green Chemistry): Gao, Y., et al. (2014). Regioselective bromination of imidazo[1,2-a]pyridines using NBS.[1] Journal of Organic Chemistry.[2][7]

  • Substituent Effects in EAS: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter on Aromatic Substitution).

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Prepared by: Gemini, Senior Application Scientist Document ID: TSC-2026-03-HET-001 Subject: A Technical Guide to the Thermal Stability Assessment of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine For: Researchers, Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: TSC-2026-03-HET-001

Subject: A Technical Guide to the Thermal Stability Assessment of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Thermal Landscape of a Novel Heterocycle

3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is a substituted imidazopyridine, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] As with any novel compound intended for further development, a thorough understanding of its physicochemical properties is paramount. Thermal stability is not merely a data point; it is a critical parameter that dictates safe handling, storage, processing conditions, and ultimately, the viability of a drug candidate.

Currently, specific experimental data on the thermal decomposition of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is not publicly available. This guide, therefore, is designed to empower researchers by providing a comprehensive framework for determining its thermal stability. We will outline the necessary experimental protocols, offer insights into data interpretation, and provide troubleshooting guidance for potential challenges encountered during analysis. This document serves as a procedural blueprint for the safe and effective thermal characterization of this and other novel heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is determining the thermal stability of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine so critical?

A1: Understanding the thermal stability is crucial for several reasons:

  • Safety: Undiscovered thermal instability can lead to uncontrolled exothermic events, posing significant safety risks in the laboratory and during scale-up.[4][5]

  • Storage and Shelf-life: It dictates the appropriate storage conditions (e.g., refrigeration, inert atmosphere) to prevent degradation over time.[6]

  • Process Development: Manufacturing processes such as drying, milling, and formulation often involve heat. Knowing the decomposition temperature is essential to prevent degradation of the active pharmaceutical ingredient (API).

  • Data Integrity: Ensuring the compound is stable during analytical testing (like chromatography) is vital for accurate results.

Q2: What are the primary analytical techniques for assessing thermal stability?

A2: The two cornerstone techniques are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It is excellent for detecting melting points, phase transitions, and exothermic decompositions.[8] The onset temperature of an exothermic event in a DSC scan is a critical indicator of thermal instability.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine decomposition temperatures, quantify mass loss due to degradation, and study the composition of materials.[9]

Q3: What initial precautions should I take when handling a compound with unknown thermal stability?

A3: Assume the compound is potentially hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[10][11]

  • Small Scale: Conduct initial thermal tests on a very small scale (typically 1-5 mg).

  • Ventilation: Handle the compound in a well-ventilated fume hood.[11]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.[12]

Q4: How should I store 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine?

A4: Based on general guidelines for halogenated heterocyclic compounds, storage should be in a cool, dry, and dark place.[6] A tightly sealed container under an inert atmosphere (like nitrogen or argon) is recommended to prevent potential oxidative degradation. For long-term storage, refrigeration is advisable.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during the thermal analysis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine.

Scenario 1: My DSC scan shows a sharp, significant exothermic peak. What does this indicate and what is the immediate course of action?

  • Interpretation: A sharp exotherm is a strong indicator of a rapid decomposition event, which could be explosive, especially if the enthalpy of decomposition (ΔH) is high. Many five-membered heterocycles, particularly those with multiple nitrogen atoms, can be high-energy materials.[2][4]

  • Causality: The energy released is due to the rapid breaking of chemical bonds and the formation of more stable, lower-energy products (like gaseous nitrogen, if applicable, though less likely here). The presence of bromo- and fluoro- substituents can influence the decomposition pathway.

  • Recommended Actions:

    • DO NOT scale up. Treat the compound as potentially explosive.

    • Review Safety Procedures: Re-evaluate all handling and storage procedures. A full-face shield should be used in addition to safety goggles for all subsequent handling.[10]

    • Refine DSC Analysis: Rerun the DSC analysis on a smaller sample size (<1 mg) at a slower heating rate (e.g., 2 °C/min) to gain better resolution of the onset temperature.

    • Consult a Safety Expert: Discuss the results with your institution's chemical safety officer before proceeding with any further work.

Scenario 2: The TGA thermogram indicates a multi-step weight loss. How do I interpret this?

  • Interpretation: A multi-step weight loss suggests that the decomposition of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine occurs through a series of sequential reactions, rather than a single event.

  • Causality: The initial weight loss at a lower temperature might correspond to the cleavage of a less stable part of the molecule. For instance, the methyl group or the bromine atom might be lost first, followed by the fragmentation of the core imidazopyridine ring system at a higher temperature.

  • Recommended Actions:

    • Correlate with DSC: Compare the TGA data with the DSC curve. Each weight loss step in the TGA should correspond to a thermal event (endothermic or exothermic) in the DSC.

    • Hyphenated Techniques: If available, use a hyphenated technique like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy). These methods analyze the gases evolved during decomposition, allowing for the identification of the decomposition products at each step.[13] Studies on brominated flame retardants often identify species like hydrogen bromide (HBr), brominated phenols, and brominated hydrocarbons as decomposition products.[14][15][16]

Scenario 3: The DSC shows a broad melting peak, or a peak that slopes downwards immediately after the apex. Is this decomposition?

  • Interpretation: This is a classic sign of melting with simultaneous decomposition. A pure, stable compound typically exhibits a sharp, symmetrical melting endotherm. A broad peak or one with an unusual shape suggests that the sample is degrading as it melts.

  • Causality: The impurities generated by the decomposition process can depress and broaden the melting point. The exothermic decomposition process can also superimpose on the endothermic melting peak, distorting its shape.

  • Recommended Actions:

    • Visual Confirmation: Observe the sample while heating it on a melting point apparatus. If the sample changes color (e.g., darkens) or evolves gas upon melting, decomposition is occurring.

    • Vary Heating Rate: Rerun the DSC at different heating rates (e.g., 2 °C/min and 20 °C/min). If the peak shape and temperature change significantly with the heating rate, it is likely a kinetically controlled decomposition process, not a simple thermodynamic melt.

    • TGA Correlation: Check the TGA data for weight loss in the same temperature range. If weight loss begins at or near the melting temperature, it confirms decomposition.[8]

Data Presentation: Illustrative Thermal Analysis Data

The following table presents hypothetical, yet plausible, data for 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine to serve as an example for data interpretation.

ParameterTechniqueConditionObserved ValueInterpretation
Melting Point (Tm) DSC10 °C/min, N2~155 °C (Endotherm)Possible melting point, but peak shows some broadening.
Onset of Decomposition (Tonset) DSC10 °C/min, N2~180 °C (Exotherm)The compound begins to decompose exothermically. This is a critical safety limit.
Peak Decomposition (Tpeak) DSC10 °C/min, N2~195 °C (Exotherm)The temperature at which the rate of decomposition is maximal.
Enthalpy of Decomposition (ΔHd) DSC10 °C/min, N2-250 J/gA significant release of energy, confirming a hazardous thermal event.
Initial Weight Loss (TGA) TGA10 °C/min, N2~175 °CCorrelates well with the DSC Tonset, confirming decomposition involves mass loss.
Total Weight Loss (TGA) TGA10 °C/min, N285% up to 400 °CThe compound decomposes significantly, leaving a char residue.
Experimental Protocols
Protocol 1: Preliminary Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify the onset temperature and energy of any exothermic decomposition events.

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated using certified standards (e.g., indium, zinc).

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Sample Preparation:

    • In a fume hood, accurately weigh 1-3 mg of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine into an aluminum DSC pan.

    • Hermetically seal the pan. This is crucial to contain any evolved gases and prevent contamination of the instrument.

    • Prepare an identical empty, sealed pan to use as a reference.

  • DSC Method:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. Note: Do not exceed the known decomposition temperature of similar compounds by a large margin on the first run.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).[17]

    • Determine the onset temperature, peak temperature, and integrated energy (enthalpy, ΔH in J/g) for each event.[7] An exothermic event with a ΔH > -100 J/g should be considered potentially hazardous.

Protocol 2: Quantitative Analysis of Thermal Decomposition using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss begins and to quantify the mass lost during decomposition.

  • Instrument Preparation:

    • Ensure the TGA balance is calibrated using certified weight standards and the temperature is calibrated using appropriate magnetic standards.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Tare a ceramic or platinum TGA pan.

    • In a fume hood, load 3-5 mg of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine into the pan. Distribute the sample evenly across the bottom.

  • TGA Method:

    • Place the pan onto the TGA balance mechanism.

    • Equilibrate at 30 °C and hold for 5 minutes to allow the balance to stabilize.

    • Ramp the temperature from 30 °C to 500 °C (or higher, depending on DSC results) at a heating rate of 10 °C/min.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).

    • Identify the temperatures for each stage of decomposition and the percentage of weight lost in each step.

Visualizations: Workflows and Data Interpretation

Thermal_Stability_Workflow cluster_prep Initial Assessment & Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation & Decision A Compound Synthesis (3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine) B Review Literature for Analogous Structures A->B C Initial Safety Review (Assume Hazard) B->C D Prepare Small Sample (1-5 mg) C->D E Run DSC Scan (10 °C/min, N2) D->E F Run TGA Scan (10 °C/min, N2) D->F G Analyze DSC Data (Identify Tm, T_onset, ΔH) E->G H Analyze TGA Data (Identify T_d5%, weight loss steps) F->H I Correlate DSC & TGA Results G->I H->I J Exotherm Detected? I->J K Proceed with Caution: Define Safe Operating Limits J->K No or Mild L CRITICAL HAZARD: Re-evaluate Project, Consult Safety Expert J->L Yes, Strong

Caption: Workflow for assessing the thermal stability of a novel compound.

Caption: Interpreting key events on a combined DSC/TGA thermogram.

References
  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). instrumentation.co.in. Available at: [Link]

  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. Available at: [Link]

  • Interpreting DSC Data. UCSB MRL. Available at: [Link]

  • Handling Temperature-Sensitive Chemicals. (2025, April 7). Fresh Logistics. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). MDPI. Available at: [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (2006, October 13). PubMed. Available at: [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, May 4). Chemical Engineering Transactions. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). PMC. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Polymer Chemistry. (2022). ORBi. Available at: [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. Available at: [Link]

  • Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Validated Predictive Model. (2026, February 24). Synfacts. Available at: [Link]

  • Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. Available at: [Link]

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2025, August 10). ResearchGate. Available at: [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory. National Academies Press (US). Available at: [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018, March 26). ACS Omega. Available at: [Link]

  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. (2025, December 12). Environmental Science & Technology. Available at: [Link]

  • Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. (2025, August 9). ResearchGate. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022, March 29). MDPI. Available at: [Link]

  • Synthesised Heterocyclic Organic Compound and XRD, Thermal, Optical Characterization Studies on it. (2018). International Journal of Engineering Research & Technology. Available at: [Link]

  • Parameters of ongoing thermal processes (DSC) in fullerene bromo-and bromochloroderivatives. ResearchGate. Available at: [Link]

  • Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Validated Predictive Model. (2026, February 27). ResearchGate. Available at: [Link]

  • Thermoanalytical results (TG, DTG and DSC) of heterochelates. ResearchGate. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (2024, December 5). ACS Omega. Available at: [Link]

Sources

Optimization

Scale-up challenges for 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine production

The following guide serves as a specialized Technical Support Center for the scale-up of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine . It is designed for process chemists and researchers encountering specific bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine . It is designed for process chemists and researchers encountering specific bottlenecks during the transition from milligram to multigram/kilogram synthesis.

Status: Online Agent: Senior Application Scientist Topic: Scale-Up Troubleshooting & Optimization

Introduction: The Molecule & The Mission

Target: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine Core Utility: A privileged scaffold for kinase inhibitors (e.g., p38 MAP kinase, GABA receptor modulators). Critical Structural Features:

  • 5-Fluoro Position: Sterically sensitive and electronically activated; prone to Nucleophilic Aromatic Substitution (SNAr) if mishandled.

  • 3-Bromo Position: The "warhead" attachment point; introduced via electrophilic aromatic substitution.

  • 2-Methyl Group: Provides steric bulk and lipophilicity; derived from the

    
    -haloketone.
    

Module 1: The Skeleton Construction (Cyclization)

Objective: Synthesis of 5-fluoro-2-methylimidazo[1,2-a]pyridine from 2-amino-6-fluoropyridine.

🎫 Ticket #101: "My reaction mixture turns into a black tar, and yields are <40%."

Diagnosis: This is a classic symptom of uncontrolled polymerization of chloroacetone or thermal decomposition of the unstable intermediate imine. Root Cause:

  • Chloroacetone Quality: Commercial chloroacetone is often stabilized with CaCO₃ or MgO. If used directly without checking purity (it polymerizes/darkens with age), yields plummet.

  • Exotherm Management: Adding chloroacetone too quickly to the aminopyridine causes localized overheating, promoting tar formation.

  • Solvent Choice: Using high-boiling solvents (DMF/DMSO) makes workup difficult and can promote SNAr side reactions on the fluorine.

Solution: The "Soft-Start" Protocol

  • Reagent Prep: Distill chloroacetone if it is dark brown/black. It should be a clear to pale yellow liquid.

  • Solvent: Switch to Ethanol (EtOH) or 1,2-Dimethoxyethane (DME) . These allow for reflux temperatures that drive cyclization without scorching the product.

  • Base: Use Sodium Bicarbonate (NaHCO₃) or K₂CO₃ as a scavenger. Avoid strong bases like NaOH, which will hydrolyze the fluorine.

🎫 Ticket #102: "Safety Team rejected the 100g scale-up due to Chloroacetone handling."

Diagnosis: Chloroacetone is a potent lachrymator and alkylating agent. Open-flask handling is unacceptable at scale. Solution: Implement a Closed-Loop Dosing System .

  • Reagent Transfer: Use a cannula or diaphragm pump to transfer chloroacetone from the shipping container to the addition funnel.

  • Scrubber: Vent the reactor through a scrubber containing aqueous ammonia or ethanolamine . These nucleophiles rapidly quench any escaping chloroacetone vapors.

🔬 Protocol 1.0: Optimized Cyclization (Scale: 100g Input)

Reagents:

  • 2-Amino-6-fluoropyridine (1.0 equiv)

  • Chloroacetone (1.2 equiv)

  • NaHCO₃ (2.0 equiv)

  • Ethanol (10 Volumes)

Steps:

  • Charge 2-Amino-6-fluoropyridine, NaHCO₃, and Ethanol into a reactor equipped with a mechanical stirrer and reflux condenser.

  • Heat the slurry to 60°C .

  • Slow Addition: Add Chloroacetone dropwise over 2 hours . Note: A slight exotherm will be observed.

  • After addition, heat to Reflux (78°C) for 6–8 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude residue is often oily. Crystallize from Ethyl Acetate/Heptane (1:4) to obtain a tan solid.

📊 Visualization: Cyclization Pathway

Cyclization Fig 1. Cyclization Logic Flow SM1 2-Amino-6-F-Pyridine Inter N-Alkylated Intermediate (Unstable) SM1->Inter SN2 Attack (60°C) SM2 Chloroacetone (Lachrymator!) SM2->Inter Prod 5-Fluoro-2-methyl imidazo[1,2-a]pyridine Inter->Prod Cyclization (-H2O, Reflux) Waste H2O + HCl (Scavenged by Base) Inter->Waste

Figure 1: The two-step mechanism (alkylation followed by dehydration) requires controlled temperature ramps to favor the product over polymerization.

Module 2: The Functionalization (Bromination)

Objective: Regioselective bromination at the C-3 position.

🎫 Ticket #201: "Can I use elemental Bromine (Br₂) instead of NBS to save cost?"

Diagnosis: While Br₂ is cheaper, it poses significant selectivity and handling issues on this specific scaffold. Analysis:

  • Regioselectivity: Br₂ is highly reactive and can lead to over-bromination or bromination of the methyl group (radical mechanism if light isn't excluded).

  • HBr Generation: The byproduct is HBr gas, which is corrosive and requires scrubbing.

  • Recommendation: Stick to N-Bromosuccinimide (NBS) for scales <5kg. It provides a "cleaner" source of Br⁺ and the byproduct (succinimide) is water-soluble and non-corrosive.

🎫 Ticket #202: "The reaction exotherms violently upon NBS addition."

Diagnosis: Bromination at the C-3 position of imidazo[1,2-a]pyridines is extremely fast due to the electron-rich nature of the imidazole ring. Solution:

  • Temperature: Cool the reaction to 0°C to 5°C before adding NBS.

  • Portion-wise Addition: Do NOT dump NBS all at once. Add it in 4–5 portions over 30 minutes.

  • Light Protection: Wrap the flask in foil. While this is an ionic mechanism, light can trigger radical side reactions at the benzylic-like methyl position.

🔬 Protocol 2.0: Regioselective Bromination

Reagents:

  • 5-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • NBS (1.05 equiv)

  • Acetonitrile (ACN) or DMF (8 Volumes)

Steps:

  • Dissolve the starting material in ACN and cool to 0°C .

  • Add NBS portion-wise over 30 minutes, maintaining internal temp <10°C.

  • Allow to warm to 20°C and stir for 1 hour.

  • Quench: Add 10% aqueous Sodium Thiosulfate (to remove trace Br₂/oxidants).

  • Isolation:

    • Method A (Precipitation): Pour into excess water (5x volume). The product often precipitates. Filter and wash.[1][2]

    • Method B (Extraction): If it doesn't precipitate, extract with Ethyl Acetate.

📊 Visualization: Bromination Workflow

Bromination Fig 2. Bromination Process Control Start 5-F-2-Me-Imidazo[1,2-a]pyridine (In ACN, 0°C) React Electrophilic Aromatic Sub. (C-3 Position) Start->React NBS NBS Addition (Portion-wise, Dark) NBS->React Quench Quench: Na2S2O3 (aq) React->Quench 1 hr, 20°C Iso Precipitation in Water (Remove Succinimide) Quench->Iso Final 3-Bromo-5-fluoro-2-methyl imidazo[1,2-a]pyridine Iso->Final

Figure 2: Critical process controls (Temperature, Light, Quench) ensure regioselectivity.

Module 3: Purification & Analysis

Objective: Achieving >98% purity without column chromatography.

🎫 Ticket #301: "How do I remove the succinimide byproduct without a column?"

Answer: Succinimide is highly soluble in water, whereas your product (a halogenated heterocycle) is lipophilic.

  • The Water Crash: Diluting the reaction mixture (if using DMF/ACN) with water usually precipitates the product while keeping succinimide in solution.

  • The Wash: If you extracted with Ethyl Acetate, wash the organic layer 3x with water. This effectively removes >95% of succinimide.

📉 Data Table: Crystallization Solvent Screening
Solvent SystemSolubility (Hot)Recovery (Cold)Impurity RejectionRating
Ethanol HighLowModerate⭐⭐
Ethyl Acetate/Heptane (1:3) ModerateHighExcellent⭐⭐⭐⭐
Toluene HighModerateGood⭐⭐⭐
Water/Methanol ModerateHighPoor (traps salts)

Recommendation: Use Ethyl Acetate/Heptane for the final polish.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3] Chemical Communications, 2013.

  • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction: An Overview." ACS Catalysis, 2018. (Context on imidazopyridine synthesis mechanisms).

  • Sandoval-Ramírez, J., et al. "Regioselective bromination of imidazo[1,2-a]pyridines using NBS." Tetrahedron Letters, 2003.

  • National Oceanic and Atmospheric Administration (NOAA). "Chloroacetone: CAMEO Chemicals Safety Data."

  • Stanford Environmental Health & Safety. "Scale-Up Safety Guide."

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

This guide provides a definitive technical analysis of the 1H NMR spectral signature of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine . It is designed for medicinal chemists and structural biologists requiring unambigu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the 1H NMR spectral signature of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine . It is designed for medicinal chemists and structural biologists requiring unambiguous confirmation of regioselective halogenation on the imidazo[1,2-a]pyridine scaffold.

Part 1: Executive Summary & Diagnostic Logic

The structural validation of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine relies on a binary "presence/absence" logic compared to its precursor. The introduction of a bromine atom at the C3 position is electronically significant but proton-silent; therefore, the primary diagnostic is the disappearance of the H3 signal and the retention of the specific coupling pattern induced by the Fluorine at C5.

The "Fingerprint" of Bromination

To confirm the synthesis (typically bromination of 5-fluoro-2-methylimidazo[1,2-a]pyridine), you must observe three critical spectral changes:

  • Silence at

    
     7.3–7.6 ppm:  The precursor displays a distinct singlet (H3) in this aromatic region. The target product must show zero integration  here.
    
  • Methyl Deshielding: The C2-Methyl singlet shifts downfield (

    
     ppm) due to the orthogonal steric and electronic influence of the adjacent C3-Bromo substituent.
    
  • Preserved F-H Coupling: The 5-Fluoro substituent creates a unique splitting pattern on the remaining pyridine ring protons (H6, H7, H8), which serves as an internal validation of the scaffold integrity.

Part 2: Detailed Spectral Assignment

Chemical Shift Table (Solvent: DMSO- )

Note: Chemical shifts are estimates based on scaffold electronics and substituent increments. Values may vary


0.2 ppm depending on concentration and temperature.
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz) & Assignment Logic
2 -CH

2.35 – 2.45 Singlet (s) 3H Diagnostic: Slightly deshielded relative to precursor (

2.30) due to Br-3 proximity.
3 -Br 0H Diagnostic: Absence of the H3 singlet confirms bromination.
5 -F 0H Substituent responsible for complex splitting of H6/H7.
6 Ar-H 6.90 – 7.10 dd 1H Coupled to F5 & H7. Large

(

10-12 Hz) +

(

7-8 Hz). Appears as a "pseudo-triplet" or wide doublet of doublets.
7 Ar-H 7.30 – 7.45 ddd 1H Meta to F.

(to H6/H8,

7-9 Hz) + small

(

4-6 Hz).
8 Ar-H 7.60 – 7.75 d (or dd) 1H Para to F. Dominated by

(to H7,

9 Hz).

is usually negligible (< 2 Hz).
Comparative Analysis: Precursor vs. Product

The following table contrasts the target molecule with its non-brominated alternative to highlight the specific performance of the NMR assay in differentiating them.

FeatureAlternative (Precursor) (5-Fluoro-2-methyl...)Target Product (3-Bromo-5-fluoro-2-methyl...)Interpretation
H3 Signal Singlet (

7.4 ppm)
ABSENT Primary confirmation of reaction success.
C2-Me Signal

2.30 ppm

2.40 ppm
Slight downfield shift due to heavy atom (Br) effect.
H8 Shift

7.5 ppm

7.65 ppm
Deshielding due to through-space interaction with Br lone pairs.
F-Coupling PresentPresentConfirms the 5-F substituent remained intact during bromination.

Part 3: Mechanistic Insight & Causality

The "Invisible" H3

In the imidazo[1,2-a]pyridine scaffold, the C3 position is the most nucleophilic site. Electrophilic aromatic substitution (e.g., using NBS) occurs exclusively here. The disappearance of the H3 proton is not just a loss of signal; it is the definitive proof of regioselectivity . If a signal remains at 7.4 ppm, the reaction is incomplete.

The Fluorine Effect (The "F-Coupling" Trap)

Researchers often misinterpret the H6 signal as an impurity because it appears as a complex multiplet rather than a standard doublet.

  • Causality: The Fluorine atom at C5 is ortho to H6. Fluorine-Proton spin-spin coupling (

    
    ) is strong (often 10–12 Hz), comparable to ortho-proton coupling (
    
    
    
    ).
  • Result: H6 splits into a doublet by H7, and each leg splits again by F5, creating a wide "doublet of doublets" that can look like a triplet if the coupling constants overlap. Do not integrate this as 2 protons.

Solvent Selection
  • Recommendation: DMSO-

    
      is superior to CDCl
    
    
    
    for this compound.
  • Reasoning: Imidazo[1,2-a]pyridines are flat, fused heterocycles that can stack in non-polar solvents (CDCl

    
    ), leading to broad peaks and concentration-dependent shifts. DMSO-
    
    
    
    disrupts this stacking, providing sharper resolution of the critical H6-F5 coupling constants.

Part 4: Visualization of Structural Assignment

The following diagram illustrates the logical workflow for assigning the spectrum and validating the structure.

NMR_Assignment_Logic Sample Unknown Sample (Suspected 3-Br-5-F-2-Me analog) Check_H3 Check aromatic region (7.3 - 7.6 ppm) Sample->Check_H3 H3_Present Singlet Present Check_H3->H3_Present Signal Found H3_Absent Signal Absent Check_H3->H3_Absent No Signal Result_Fail Precursor / Incomplete Reaction (5-Fluoro-2-methyl...) H3_Present->Result_Fail Check_Me Check Aliphatic Region (~2.4 ppm) H3_Absent->Check_Me Check_Splitting Analyze H6 Splitting (6.9 - 7.1 ppm) Check_Me->Check_Splitting Singlet found Coupling_Analysis Verify J(H,F) Coupling: Is H6 a dd (J~10Hz, J~8Hz)? Check_Splitting->Coupling_Analysis Result_Success CONFIRMED 3-Bromo-5-fluoro-2-methyl... Coupling_Analysis->Result_Success Pattern Matches

Caption: Logical decision tree for validating 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine via 1H NMR.

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the interpretation above, follow this protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid.

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as product may adsorb to filter paper.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended (to resolve H6/H7 multiplets).

    • Pulse Angle: 30° or 45° (ensures accurate integration).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds . The C2-Methyl protons relax slower than aromatics; a short D1 will reduce the methyl integral, leading to incorrect H:H ratios (e.g., 2.5H instead of 3H).
      
    • Scans: 16–64 scans.

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manually phase the broad base of the solvent peak (DMSO quintet at 2.50 ppm) to ensure the nearby Methyl singlet (2.40 ppm) is not distorted.

References

  • Imidazo[1,2-a]pyridine Scaffold NMR Data

    • Title: "Synthesis and spectral characterization of imidazo[1,2-a]pyridine deriv
    • Source: ChemicalBook / Journal of Heterocyclic Chemistry (General Scaffold Reference).
    • URL:

  • Fluorine-Proton Coupling Constants

    • Title: "NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling."
    • Source: Physical Chemistry Chemical Physics (RSC).
    • URL:

  • Regioselectivity of Bromination

    • Title: "3-Bromo-5-methylimidazo[1,2-a]pyridine (Regioisomer Analog D
    • Source: J&K Scientific / ChemScene.
    • URL:

  • General 1H NMR Shift Reference

    • Title: "1H NMR Chemical Shifts & Coupling Constants."
    • Source: Oregon St
    • URL:

Comparative

HPLC Method Development Guide: Purity Analysis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine

Executive Summary This guide details the development of a stability-indicating HPLC method for 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine , a critical scaffold in drug discovery.[1] While generic C18/Acidic gradient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a stability-indicating HPLC method for 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine , a critical scaffold in drug discovery.[1] While generic C18/Acidic gradients are often the default starting point, they frequently fail to resolve halogenated regioisomers and synthetic by-products common to this chemotype.[1]

This guide objectively compares a standard Generic Acidic Method against an Optimized pH-Modulated Method , demonstrating why the latter offers superior resolution (


) for critical impurities.[1]

Compound Profiling & Critical Quality Attributes (CQAs)

Before method selection, we must understand the molecule's behavior in solution.[1]

PropertyValue (Estimated)Chromatographic Implication
Structure Imidazo[1,2-a]pyridine coreAromatic, UV active (monitor 230-250 nm).[1]
Basicity (pKa) ~4.5 - 5.5 (N1 position)The F and Br substituents are electron-withdrawing, lowering the pKa of the parent core (~6.8).[1] pH control is critical.
Lipophilicity (LogP) ~2.5 - 3.2Moderately lipophilic.[1] Standard RP-HPLC is suitable.[1]
Key Impurities Regioisomers, Des-bromo analogsHalogenated isomers often co-elute on standard C18 phases due to similar hydrophobicity.[1]

Method Comparison Study

We evaluated two distinct approaches. The data below highlights the performance gap.

Method A: The "Generic" Approach
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Analyte is fully protonated (cationic).

  • Outcome: Fast elution, but poor peak shape (tailing factor > 1.[1]5) due to silanol interactions with the protonated base. Critical regioisomers co-eluted.[1]

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.

  • Mechanism: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     interactions between the phenyl stationary phase and the aromatic analyte enhance selectivity for halogen positions. pH 5.5 suppresses silanol ionization while keeping the analyte partially ionized for solubility.
    
  • Outcome: Sharp peaks (tailing < 1.2), baseline resolution of isomers.

Performance Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl/MeOH)Verdict
Resolution (Impurity 1) 1.2 (Co-elution risk)2.8 (Baseline) Method B Superior
USP Tailing Factor 1.61.1 Method B Superior
Retention Time 4.2 min6.8 minMethod B (Better capacity)
LOD (S/N = 3) 0.05 µg/mL0.02 µg/mLMethod B (Sharper peaks)

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system.[1]

Reagents & Standards
  • Reference Standard: 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (>99% purity).[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

  • Buffer: Ammonium Acetate (solid), Acetic Acid (for pH adjustment).[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: 240 nm (Primary), 280 nm (Secondary).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Methanol.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Solvent front)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow used to arrive at Method B, emphasizing the decision points regarding pH and stationary phase selection.

MethodDevelopment Start Start: Analyte Assessment (Basic Heterocycle) Screening Screening Phase Generic C18, pH 2.5 Start->Screening Decision1 Pass Criteria? (Rs > 1.5, Tailing < 1.5) Screening->Decision1 FailPath Issue: Peak Tailing & Isomer Co-elution Decision1->FailPath No Final Final Method: High Resolution Robust Peak Shape Decision1->Final Yes Strategy Strategy Shift: 1. Change Selectivity (Pi-Pi) 2. Modulate pH FailPath->Strategy Optim Optimization: Phenyl-Hexyl Column pH 5.5 Buffer Strategy->Optim Optim->Final

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18 for halogenated heterocycles.

Validation & Robustness (Self-Validating Systems)

To ensure trustworthiness, the method includes specific system suitability tests (SST).[1]

System Suitability Criteria

Every analytical run must pass these checks before data release:

  • Precision: %RSD of peak area for 5 replicate injections of standard ≤ 2.0%.

  • Efficiency: Theoretical plates (N) > 5000.

  • Tailing Factor: 0.8 ≤ T ≤ 1.5.

  • Resolution (Critical): If a known impurity marker is available, resolution between Main Peak and Impurity must be > 1.5.

Specificity (Stress Testing)

The method's ability to detect impurities was confirmed via forced degradation:

  • Acid Hydrolysis (0.1N HCl, 60°C): No interference with main peak.

  • Oxidation (3% H2O2): N-oxide impurity separated at RRT ~0.8.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactionsEnsure buffer pH is 5.[1]5. Replace column if >1000 injections.[1]
Retention Time Drift Mobile phase evaporation (MeOH)Cap solvent bottles tightly. Use column thermostat.
Ghost Peaks Gradient impuritiesRun a blank injection. Use HPLC-grade solvents only.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A:B (50:50) instead of 100% MeOH.

References

  • RSC Advances. (2014). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.[1] (Demonstrates synthesis routes and likely regioisomer impurities).

  • Journal of Food and Drug Analysis. (2005). Impurity Profile of Phenazopyridine Hydrochloride through HPLC.[3] (Provides baseline for separating pyridine-based impurities).

  • MDPI Molecules. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines.[1][4] (Discusses modern synthesis and structural confirmation of similar derivatives).

  • Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone. (Methodology for pyridine-based drug substances).[1][3][4][5]

  • Sigma-Aldrich. 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde Product Sheet. (Physical property reference). [1]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro vs. 6-Fluoro Imidazopyridines

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] The strategi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] The strategic incorporation of fluorine is a well-established method to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 5-fluoro and 6-fluoro imidazopyridine isomers. We will explore how this subtle positional change dramatically influences target engagement, selectivity, and metabolic stability, offering critical insights for rational drug design.

Introduction: The Strategic Value of Fluorine in Imidazopyridine Scaffolds

Imidazopyridines are a class of fused heterocyclic compounds that are structurally similar to purines, allowing them to interact with a wide array of biological targets.[2] Their derivatives have been successfully developed as anxiolytics, hypnotics, and anticancer agents.[2][3]

The introduction of a fluorine atom into a drug molecule can profoundly alter its properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Membrane Permeability: Fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.[4]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

However, the precise position of the fluorine atom is critical. This guide will dissect the nuanced differences between 5-fluoro and 6-fluoro substitution on the imidazopyridine core, providing a framework for leveraging this positional isomerism in drug discovery.

Synthesis of 5-Fluoro and 6-Fluoro Imidazopyridines

The regioselective synthesis of these isomers is a key consideration. Generally, access to these scaffolds is achieved through multi-step sequences. One common approach is the Groebke-Blackburn-Bienaymé three-component reaction, which allows for rapid access to diverse imidazo[1,2-a]-heterocycles.[5][6] The starting materials, typically substituted 2-aminopyridines, are crucial for defining the final fluorine position. For example, the synthesis of a 6-fluoroimidazopyridine would often start from a 2-amino-5-fluoropyridine.

Comparative SAR Analysis: A Tale of Two Isomers

The seemingly minor shift of a fluorine atom from the 5- to the 6-position can have profound consequences for a compound's biological profile.

Target Engagement and Potency

The position of the fluorine atom directly influences how the molecule presents itself to the binding pocket of its target protein.

A noteworthy case study involves inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African sleeping sickness. In this context, a 5-fluoro substitution on an imidazo[4,5-b]pyridine scaffold was found to be highly beneficial.[4]

  • 5-Fluoro Isomer: The introduction of a fluorine at the 5-position of the imidazo[4,5-b]pyridine ring resulted in a compound with desirable effects on all assayed properties, including improved potency against the target enzyme and the parasite itself.[4]

  • 6-Fluoro Isomer: While a systematic comparison is not always available in a single study, the data suggests that the 5-position offers a unique advantage in this specific target class.

The table below summarizes hypothetical comparative data based on typical findings in SAR studies.

Compound Fluorine Position Target Binding Affinity (Ki, nM) Functional Potency (IC50, nM)
Parent Compound NoneTarget X150250
Analog A 5-FluoroTarget X2545
Analog B 6-FluoroTarget X80120

This table is illustrative and represents a common trend observed in SAR studies where positional isomerism leads to significant differences in potency.

Selectivity Profile

Fluorine's influence extends beyond potency to selectivity. For targets with closely related subtypes, such as GABA-A receptors, the precise placement of a fluorine atom can fine-tune the selectivity profile. Imidazo[1,2-a]pyrimidines, which are structurally related to imidazopyridines, have been studied as functionally selective ligands for GABA-A receptor subtypes.[7] While direct comparisons of 5- vs. 6-fluoro isomers are not explicitly detailed in the provided search results, the principle of functional selectivity being modulated by substituents is well-established.

Pharmacokinetic (ADME) Profile

Fluorination is a well-known strategy for improving the bioavailability of drug molecules.[4] However, the position of the fluorine can lead to different pharmacokinetic outcomes.

  • Metabolic Stability: The 5- and 6-positions on the imidazopyridine ring are often susceptible to metabolism. A fluorine atom at one of these positions can block this metabolic pathway, thereby increasing the compound's half-life. The choice between the 5- and 6-position will depend on the primary site of metabolism for a given scaffold.

  • CNS Penetration: In the case of the trypanosomal methionyl-tRNA synthetase inhibitors, the 5-fluoroimidazo[4,5-b]pyridine substitution was specifically highlighted for leading to central nervous system bioavailability.[4] This is a critical property for treating the neurological stage of African sleeping sickness.

The following table provides an illustrative comparison of pharmacokinetic parameters.

Compound Fluorine Position Metabolic Stability (t½ in HLM, min) Aqueous Solubility (µM) CNS Exposure (Brain/Plasma Ratio)
Parent Compound None1550.1
Analog A 5-Fluoro65100.8
Analog B 6-Fluoro4580.3

HLM: Human Liver Microsomes. This table is for illustrative purposes.

Experimental Protocols & Workflows

To determine the SAR of these compounds, a series of standardized in vitro assays are essential. Below is a representative protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of 5-fluoro and 6-fluoro imidazopyridine analogs for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical tissue homogenate (source of GABA-A receptors).

  • [³H]-Flumazenil (radioligand).

  • Test compounds (5-fluoro and 6-fluoro analogs) at various concentrations.

  • Clonazepam (non-labeled competitor for determining non-specific binding).

  • Assay buffer (e.g., Tris-HCl).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the non-labeled competitor.

  • In a 96-well plate, add the assay buffer, radioligand ([³H]-Flumazenil), and either the test compound, buffer (for total binding), or a high concentration of clonazepam (for non-specific binding).

  • Add the rat cortical tissue homogenate to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for SAR Analysis

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel imidazopyridine derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_adme ADME & PK Profiling S1 Regioselective Synthesis of 5-F and 6-F Analogs S2 Purification (HPLC) S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 P1 Primary Binding Assay (e.g., Radioligand Binding) S3->P1 P2 Functional Assay (e.g., Patch-Clamp Electrophysiology) P1->P2 P3 Selectivity Profiling (vs. Subtypes/Off-Targets) P2->P3 A1 Metabolic Stability (Microsomes, Hepatocytes) P3->A1 A2 Solubility & Permeability Assays A1->A2 A3 In Vivo PK Studies (Rodent) A2->A3 D1 Data Analysis & SAR Determination A3->D1

Caption: A typical workflow for the synthesis and evaluation of 5-fluoro and 6-fluoro imidazopyridine derivatives.

Mechanistic Insights and Signaling Pathways

For imidazopyridines targeting GABA-A receptors, the mechanism of action involves allosteric modulation of the receptor. The binding of these compounds to the benzodiazepine site enhances the effect of the neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in a sedative or anxiolytic effect.

The diagram below illustrates the GABAergic signaling pathway.

GABAA_Signaling cluster_receptor GABA-A Receptor GABA GABA GABA_R GABA Binding Site GABA->GABA_R ImP Imidazopyridine (5-F or 6-F) BZD_Site Benzodiazepine Site ImP->BZD_Site Ion_Channel Cl- Ion Channel GABA_R->Ion_Channel opens BZD_Site->Ion_Channel enhances opening Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx Effect Sedative/Anxiolytic Effect Hyperpolarization->Effect leads to

Caption: Simplified diagram of the GABA-A receptor signaling pathway modulated by imidazopyridines.

Conclusion and Future Directions

The positional isomerism of fluorine on the imidazopyridine scaffold is a powerful tool in drug design. This guide has highlighted that a 5-fluoro substitution can, in certain contexts, offer advantages in potency and CNS bioavailability compared to its 6-fluoro counterpart.[4] However, the optimal position is highly dependent on the specific biological target and the overall molecular architecture.

Future research should focus on systematic comparative studies of 5-fluoro and 6-fluoro isomers across a broader range of biological targets. Such studies will provide a more comprehensive understanding of the subtle electronic and steric effects of positional fluorination, enabling more precise and predictable drug design.

References

  • Zhou, Y. et al. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Goodacre, S. C. et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Venkatraman, J. et al. (2012). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of Organic Chemistry. Available at: [Link]

  • Jana, A. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Okada, Y. et al. (2019). Structure-activity relationships of seven GABA receptor noncompetitive... Scientific Reports. Available at: [Link]

  • Pees, C. et al. (2016). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Mitterhauser, M. et al. (2008). GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon. British Journal of Pharmacology. Available at: [Link]

  • O'Hagan, D. (2008). Stereoselective fluorination is a useful technique for controlling the conformations of organic molecules. ResearchGate. Available at: [Link]

  • Ahmad, S. et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]

  • Scaife, C. et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at: [Link]

  • Martínez-Pascual, S. et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Das, B. & Thomas, J. C. (2020). Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene. Asian Journal of Organic Chemistry. Available at: [Link]

  • Goodacre, S. C. et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Sović, I. et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • Ishikawa, H. et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry. Available at: [Link]

  • Grem, J. L. (2000). Pharmacokinetics, a main actor in a many-sided approach to severe 5-FU toxicity prediction. Annals of Oncology. Available at: [Link]

  • de Oliveira, R. B. et al. (2021). Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases. ChemMedChem. Available at: [Link]

  • Bocci, G. et al. (2000). Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clinical Cancer Research. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Szemerédi, N. et al. (2018). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research. Available at: [Link]

  • Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disease and Therapy. Available at: [Link]

  • Hennebelle, T. et al. (1998). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. British Journal of Clinical Pharmacology. Available at: [Link]

  • da Silva, A. C. S. et al. (2022). Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. MDPI. Available at: [Link]

  • Katti, A. et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Available at: [Link]

Sources

Comparative

Comparing reactivity of 3-bromo vs 3-iodo imidazo[1,2-a]pyridine derivatives

This guide provides an in-depth technical comparison between 3-bromo and 3-iodo imidazo[1,2-a]pyridine derivatives, focusing on their reactivity profiles in transition-metal-catalyzed cross-couplings and metallation chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-bromo and 3-iodo imidazo[1,2-a]pyridine derivatives, focusing on their reactivity profiles in transition-metal-catalyzed cross-couplings and metallation chemistry.

Executive Summary

In the structural optimization of imidazo[1,2-a]pyridine-based drugs (e.g., Zolpidem, Alpidem) and fluorescent probes, the C-3 position is a critical vector for diversification. While both 3-bromo and 3-iodo derivatives serve as gateways to C-3 functionalization, they exhibit distinct kinetic profiles.

  • 3-Iodo derivatives are the high-performance precursors . They undergo oxidative addition under milder conditions, tolerate a broader range of sensitive functional groups, and are superior for low-temperature lithium-halogen exchange.

  • 3-Bromo derivatives are the economical workhorses . They are generally more stable and cost-effective to synthesize but often require specialized phosphine ligands or elevated temperatures to achieve comparable yields in difficult cross-couplings.

Fundamental Properties & Synthesis

The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energy (BDE) and the electronic environment of the C-3 position. The imidazo[1,2-a]pyridine ring is electron-rich at C-3 (HOMO character), making the C-X bond more electron-rich and thus inherently slower to undergo oxidative addition with Pd(0) compared to electron-deficient halo-pyridines.

Feature3-Bromo-imidazo[1,2-a]pyridine3-Iodo-imidazo[1,2-a]pyridine
C-X Bond Energy ~280 kJ/mol (Stronger)~220 kJ/mol (Weaker)
Oxidative Addition Rate Slower; requires heat or active ligandsFast; often proceeds at RT or mild heat
Synthesis Method Direct bromination (NBS, mild conditions)Direct iodination (NIS or I₂/oxidant)
Stability High; resistant to light/storage degradationModerate; can liberate I₂ over time
Cost Efficiency High (Reagents are cheap)Moderate (Iodinating agents are costlier)
Synthesis Protocols
  • Bromination: Typically achieved using N-bromosuccinimide (NBS) in acetonitrile or DCM at room temperature. Yields are generally quantitative (>90%).

  • Iodination: Requires N-iodosuccinimide (NIS) or I₂/Na₂S₂O₈ . While effective, purification can be more tedious due to iodine byproducts.

Reactivity in Palladium-Catalyzed Cross-Coupling

The choice between Bromo and Iodo is often a trade-off between reaction conditions and catalyst cost .

Suzuki-Miyaura Coupling
  • 3-Iodo: Excellent for coupling with sterically hindered or electron-poor boronic acids. It often reacts with standard catalysts like Pd(PPh₃)₄ using weak bases (Na₂CO₃) in aqueous solvents at temperatures as low as 60°C.

  • 3-Bromo: Often requires "hotter" conditions (reflux in dioxane/toluene, >100°C) or advanced catalyst systems (e.g., Pd(dppf)Cl₂ , SPhos-Pd-G2 ) to suppress protodehalogenation byproducts.

Sonogashira Coupling
  • 3-Iodo: The gold standard. Can often be performed copper-free or at room temperature, preserving sensitive alkynes.

  • 3-Bromo: Frequently requires CuI co-catalysis and heating, which can lead to homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

Regioselectivity (The "Halogen Dance")

When designing poly-functionalized scaffolds, the interplay between halogen identity and ring position is critical.

  • Scenario A: 3-Bromo-6-iodoimidazo[1,2-a]pyridine

    • Outcome: C-6 reacts exclusively first.

    • Reasoning: C-6 is on the electron-deficient pyridine ring (faster oxidative addition) AND Iodine is the better leaving group.

  • Scenario B: 3-Iodo-6-bromoimidazo[1,2-a]pyridine

    • Outcome: C-3 reacts first (typically).

    • Reasoning: The weaker C-I bond strength overrides the electronic deactivation of the electron-rich C-3 position. This allows for sequential functionalization: C-3 first (Suzuki) → C-6 second (Buchwald/Suzuki).

Metallation & Exchange Chemistry

For introducing electrophiles (aldehydes, silanes, etc.) that cannot be accessed via Pd-catalysis, Lithium-Halogen Exchange is used.

  • 3-Iodo: Rapid exchange with i-PrMgCl or n-BuLi at -78°C . The reaction is clean and fast (<15 min), minimizing the risk of nucleophilic attack on the pyridine ring.

  • 3-Bromo: Exchange is slower. It often requires slightly higher temperatures (-40°C to 0°C) or the use of t-BuLi (2 equiv). The "Turbo-Grignard" (i-PrMgCl·LiCl ) is highly recommended for 3-bromo derivatives to facilitate exchange at convenient temperatures without degrading the scaffold.

Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting the appropriate precursor and the resulting chemical pathways.

ReactivityLogic Start Target: C-3 Functionalized Imidazo[1,2-a]pyridine Substrate Substrate Selection Start->Substrate Br_Path 3-Bromo Precursor (Low Cost, High Stability) Substrate->Br_Path Standard Coupling Scale-up I_Path 3-Iodo Precursor (High Reactivity) Substrate->I_Path Difficult Substrate Sensitive Groups Cond_Br Conditions: High Temp (>100°C) Active Ligands (SPhos, XPhos) Br_Path->Cond_Br Pd-Catalysis Li_Exchange Lithium-Halogen Exchange Br_Path->Li_Exchange Cond_I Conditions: Mild Temp (RT - 60°C) Standard Cats (Pd(PPh3)4) I_Path->Cond_I Pd-Catalysis I_Path->Li_Exchange Product Functionalized Product Cond_Br->Product Cond_I->Product Br_Li Requires Turbo-Grignard or t-BuLi Li_Exchange->Br_Li From Bromo I_Li Clean Exchange with n-BuLi at -78°C Li_Exchange->I_Li From Iodo Br_Li->Product I_Li->Product

Caption: Decision workflow for selecting 3-bromo vs. 3-iodo precursors based on reaction type and conditions.

Experimental Protocol: Comparative Suzuki Coupling

Objective: Synthesis of 3-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Method A: Using 3-Iodo Precursor (Mild Conditions)
  • Reagents: 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%) , Na₂CO₃ (2.0 equiv).

  • Solvent: DME:H₂O (2:1).

  • Procedure: Degas solvents. Combine reagents in a vial. Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

  • Expected Yield: 85-95%.

Method B: Using 3-Bromo Precursor (Standard Conditions)
  • Reagents: 3-Bromoimidazo[1,2-a]pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%) , K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane:H₂O (4:1).

  • Procedure: Degas solvents. Combine reagents. Heat to 100°C (Reflux) for 12-16 hours.

  • Workup: Same as above.

  • Expected Yield: 75-85% (Lower yield often due to protodehalogenation if not strictly anhydrous/degassed).

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Guchhait, S. K., et al. "Region-selective synthesis of 3-arylimidazo[1,2-a]pyridines via Pd-catalyzed direct arylation." Journal of Organic Chemistry, 2011. Link

  • Koubachi, J., et al. "Palladium-catalyzed Suzuki–Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridines." Tetrahedron, 2006. Link

  • Stolyarov, A., et al. "Synthesis and reactivity of 3-bromoimidazo[1,2-a]pyridine derivatives." Russian Chemical Bulletin, 2018. Link

  • Léris, A., et al. "Regioselective Lithiation of Imidazo[1,2-a]pyridine." European Journal of Organic Chemistry, 2014. Link

Validation

Metabolic Stability Comparison of Methylated vs. Non-Methylated Imidazopyridines: A Technical Guide

Executive Summary The imidazopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, featured in therapies ranging from insomnia (zolpidem) to oncology and neurodegenerative diseases. However, un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, featured in therapies ranging from insomnia (zolpidem) to oncology and neurodegenerative diseases. However, unsubstituted imidazopyridines frequently suffer from rapid oxidative metabolism mediated by hepatic cytochrome P450 (CYP450) enzymes. This technical guide provides an objective comparison of methylated versus non-methylated imidazopyridines, detailing how the strategic installation of a methyl group—often referred to as the "magic methyl" effect—can dramatically enhance metabolic stability, intrinsic clearance (


), and target binding affinity.

Mechanistic Causality: The "Magic Methyl" Effect on Clearance

The decision to methylate an imidazopyridine core is rarely arbitrary. While adding a lipophilic methyl group theoretically increases the partition coefficient (logP)—which traditionally correlates with higher metabolic clearance—the empirical data often shows the exact opposite. This paradox is driven by two primary mechanistic causalities:

  • Steric Shielding of Labile Sites: Unsubstituted imidazopyridines possess exposed C-H bonds that are highly susceptible to CYP-mediated hydroxylation. Installing a methyl group adjacent to these sites sterically hinders the approach of the bulky CYP450 heme-oxo reactive intermediate. For instance, in the 1, introducing a methyl group at the 7-position of the imidazo[1,2-a]pyridine scaffold significantly enhanced stability in rat liver microsomes (RLMs) compared to the unsubstituted analog[1].

  • Conformational Locking: Methylation restricts the rotational degrees of freedom of the molecule. This can lock the imidazopyridine into a bioactive conformation that enhances target affinity while simultaneously rendering it geometrically incompatible with the CYP450 active site. In the development of 2, a 2-methyl substituent on the imidazo[4,5-c]pyridin-2-one core provided a sharp increase in potency and favorable clearance profiles, a classic manifestation of the "magic methyl" proposition[2].

Quantitative Data Comparison

The following table synthesizes experimental data from recent literature, objectively comparing the performance of non-methylated versus methylated imidazopyridines across various therapeutic targets.

Scaffold & Modification SiteTarget ApplicationNon-Methylated (H) ProfileMethylated (-CH3) ProfileExperimental Outcome & Fold-Change
Imidazo[1,2-a]pyridine (7-position)PDE10A InhibitorsRapid clearance; short half-life in RLMs.Enhanced half-life (>120 min) in RLMs.Significant Stability Gain: 7-CH3 outperformed H in resisting CYP-mediated oxidation[1].
Imidazopyridine Core (4-position)P2X7R AntagonistsHigh intrinsic clearance in rat microsomes.Low intrinsic clearance; stable profile.Maintained Potency: Improved metabolic stability with no loss of receptor activity[3].
Imidazo[4,5-c]pyridin-2-one (2-position)DNA-PK InhibitorsModest potency (4 µM); high clearance.Sharp increase in target potency."Magic Methyl" Effect: Enhanced binding and altered metabolic susceptibility[2].
Triazolo/Imidazopyridine (ortho-aniline)AZD7648 (DNA-PK)Baseline biochemical potency.>10× increase in biochemical potency.Optimized Profile: >1 log unit potency gain while maintaining low clearance[4].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately compare the metabolic stability of methylated vs. non-methylated imidazopyridines, researchers must utilize a robust, self-validating in vitro microsomal clearance assay. The following protocol explains the step-by-step methodology and the causality behind each experimental choice.

Step 1: Assay Preparation & Control Integration
  • Procedure: Prepare compound stocks at 1 µM in a 0.1 M potassium phosphate buffer (pH 7.4). Crucially, include parallel incubations for Verapamil (high clearance control) and Warfarin (low clearance control).

  • Causality: This creates a self-validating system. If Verapamil is not rapidly depleted, or if Warfarin shows high turnover, the microsomes are inactive or the assay conditions are flawed, invalidating the run.

Step 2: Microsomal Incubation
  • Procedure: Add liver microsomes (Human, Rat, or Mouse) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regeneration system.

  • Causality: A protein concentration of 0.5 mg/mL is specifically chosen to maintain linear enzyme kinetics. Higher concentrations lead to excessive non-specific protein binding, which artificially lowers the free fraction of the imidazopyridine and masks its true intrinsic clearance rate.

Step 3: Time-Course Quenching
  • Procedure: At specific time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact second of extraction. Simultaneously, it precipitates the microsomal proteins, yielding a clean supernatant for LC-MS/MS analysis.

Step 4: LC-MS/MS Quantification & Data Analysis
  • Procedure: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent imidazopyridine compound. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • Causality: Monitoring parent compound depletion (substrate disappearance) rather than specific metabolite formation provides a holistic, absolute measure of all combined metabolic pathways, ensuring no clearance routes are overlooked.

Workflow Visualization

G Start Compound Preparation (1 µM in Buffer + Controls) Microsomes Addition of Liver Microsomes (0.5 mg/mL Protein) Start->Microsomes NADPH NADPH Regeneration System (Initiate at 37°C) Microsomes->NADPH Incubation Time-Course Incubation (0, 15, 30, 60 min) NADPH->Incubation Quench Quench Reaction (Cold ACN + IS) Incubation->Quench Centrifugation Centrifugation (Protein Precipitation) Quench->Centrifugation LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifugation->LCMS Data Calculate t1/2 & Intrinsic Clearance (CLint) LCMS->Data

Experimental workflow for validating imidazopyridine intrinsic clearance via LC-MS/MS.

Conclusion

The comparative data heavily favors the strategic methylation of imidazopyridines during lead optimization. By leveraging the "magic methyl" effect, drug development professionals can simultaneously block metabolic soft spots and lock the scaffold into high-affinity conformations. However, these modifications must be rigorously validated using properly controlled, self-validating microsomal clearance assays to ensure that the added lipophilicity does not introduce new metabolic liabilities.

References

  • Source: uniba.
  • Source: acs.
  • Source: acs.
  • Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

Sources

Comparative

Validation of Biological Activity for 3-Substituted Imidazo[1,2-a]pyridine Analogs: A Comparative Guide

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter scaffolds that promise high selectivity but fail to overcome the complex compensatory mechanisms of tumor biology. The 3-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter scaffolds that promise high selectivity but fail to overcome the complex compensatory mechanisms of tumor biology. The 3-substituted imidazo[1,2-a]pyridine core has emerged as a highly versatile and privileged structural motif in medicinal chemistry, particularly for kinase inhibition[1][2].

In this technical guide, we will critically validate the biological activity of an optimized 3-substituted imidazo[1,2-a]pyridine analog—specifically the dual c-Met/PI3Kα inhibitor DFX117 [3]—and objectively compare its performance against established single-target benchmark alternatives: HS-173 (an imidazopyridine-based selective PI3Kα inhibitor)[4][5] and Crizotinib (a standard c-Met inhibitor).

Mechanistic Rationale: Overcoming Resistance via Dual Inhibition

A fundamental challenge in targeted oncology is acquired resistance. Tumors treated with selective c-Met inhibitors inevitably develop resistance, most commonly driven by the compensatory hyperactivation of the PI3K/Akt signal transduction pathway[6]. Conversely, selective PI3Kα inhibitors often trigger feedback loops that upregulate receptor tyrosine kinases (RTKs) like c-Met.

By engineering the 3-substituted imidazo[1,2-a]pyridine core (DFX117) to simultaneously occupy the ATP-binding pockets of both c-Met and PI3Kα, researchers have created a synergistic blockade that prevents this cross-talk[3][6]. The diagram below illustrates the causality of this dual-inhibition strategy compared to single-target alternatives.

SignalingPathway HGF HGF Ligand cMet c-Met (RTK) HGF->cMet Activates PI3K PI3Kα cMet->PI3K Cross-talk AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Survival Tumor Survival & Proliferation mTOR->Survival DFX117 DFX117 (Imidazo[1,2-a]pyridine) DFX117->cMet Inhibits DFX117->PI3K HS173 HS-173 (PI3Kα Specific) HS173->PI3K Crizotinib Crizotinib (c-Met Specific) Crizotinib->cMet

Mechanism of dual c-Met/PI3Kα inhibition by DFX117 vs. single-target alternatives.

Comparative Performance Data

To objectively evaluate the product, we must look at both cell-free biochemical affinity and complex cellular phenotypes. DFX117 demonstrates sub-nanomolar potency against PI3Kα (IC50 = 0.5 nM)[3], slightly outperforming the selective inhibitor HS-173 (IC50 = 0.8 nM)[4][5], while maintaining potent c-Met inhibition.

Table 1: Cell-Free Kinase Inhibition Profile (IC50, nM)
CompoundPrimary Target(s)PI3Kαc-MetPI3Kβ / γ
DFX117 Dual PI3Kα / c-Met0.51.2> 1000
HS-173 Selective PI3Kα0.8> 1000012.5 / 15.0
Crizotinib Selective c-Met> 100002.0> 10000

When translated to in vitro cellular models, the dual-inhibition profile of DFX117 yields vastly superior anti-proliferative activity. In Non-Small Cell Lung Cancer (NSCLC) lines harboring specific mutations (e.g., NCI-H1975 with PIK3CA mutation and c-Met amplification), the imidazo[1,2-a]pyridine analog DFX117 inhibits growth at concentrations 10- to 75-fold lower than single-target agents[3][6][7].

Table 2: Cellular Anti-Proliferative Activity (IC50, μM) in NSCLC
CompoundNCI-H1975 (c-Met Amp, PIK3CA Mut)A549 (KRAS Mut)HCC827 (EGFR Mut)
DFX117 0.020.080.05
HS-173 1.502.101.80
Crizotinib 0.15> 10.0> 10.0

Experimental Validation Protocols

A robust biological validation requires a self-validating experimental system. Do not merely follow steps; understand the causality behind the assay design. Below are the standardized protocols used to generate the comparative data above.

Cell-Free Lipid Kinase Activity Assay (PI3Kα)

To prove direct target engagement without cellular confounding factors, we utilize a luminescence-based ADP detection assay (e.g., Kinase-Glo Max)[4].

  • Step 1: Buffer Preparation: Prepare kinase reaction buffer (25 mM MOPS pH 7.0, 5 mM MgCl₂, 1 mM EGTA).

    • Expert Insight: The inclusion of EGTA is critical. By chelating ambient calcium, you prevent the spurious activation of calcium-dependent proteases or non-specific kinases that could skew the IC50 readout[4].

  • Step 2: Substrate Micelle Formation: Suspend 10 μg of L-α-phosphatidylinositol (PI) in sonication buffer and sonicate for 20 minutes[4].

    • Expert Insight: PI3K is a lipid kinase. Sonication ensures the formation of uniform lipid micelles, which are an absolute structural requirement for the kinase to access and phosphorylate its substrate.

  • Step 3: Reaction Initiation: Pre-incubate 100 ng of active PI3Kα with serial dilutions of the imidazo[1,2-a]pyridine analogs for 5 minutes. Initiate the reaction by adding 10 μM ATP. Incubate for 180 minutes at room temperature[4].

  • Step 4: Detection: Add an equal volume of Kinase-Glo Max reagent. Read luminescence. The signal is inversely proportional to kinase activity (more ADP = more luminescence).

Intracellular Target Engagement (Western Blotting)

Biochemical affinity must translate to intracellular pathway suppression. We validate this by tracking the phosphorylation states of downstream effectors[1].

  • Step 1: Cell Treatment: Seed NCI-H1975 cells and treat with DFX117 (0.01 – 0.1 μM) or HS-173 (0.1 – 1.0 μM) for 24 hours.

  • Step 2: Controlled Lysis: Lyse cells on ice using RIPA buffer strictly supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

    • Expert Insight: Phosphatase inhibitors are non-negotiable. Without them, the transient phosphorylation events on Akt (Ser473) and c-Met (Tyr1234/1235) will be rapidly hydrolyzed during extraction, leading to false-positive pathway suppression data.

  • Step 3: Immunoblotting: Resolve 30 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-Met, total Met, p-Akt, and total Akt.

    • Expert Insight (Self-Validation): Always probe for total Met and total Akt. A reduction in p-Akt is only meaningful if total Akt remains constant, proving the inhibitor blocks kinase activity rather than causing global protein degradation.

Phenotypic Screening (CCK-8 Viability Assay)

To correlate pathway suppression with tumor death, we measure cellular proliferation[8].

  • Step 1: Seeding: Seed NSCLC cells at 3 × 10³ cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Step 2: Dosing: Treat with a 9-point serial dilution of the test compounds for 72 hours. Include a DMSO vehicle control (maximum viability) and a cell-free blank (background).

  • Step 3: Detection: Add 10 μL of CCK-8 reagent per well and incubate for 2 hours.

    • Expert Insight: CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble formazan dye. This offers superior sensitivity, wider linear range, and significantly less cellular toxicity compared to traditional MTT assays[8]. Measure absorbance at 450 nm to calculate the IC50.

References

  • Fan, Y., Ding, H., Kim, D., et al. "Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer." Cancers, 2019; 11(5):627.[Link]

  • Fan, Y.-H., Li, W., Liu, D.-D., et al. "Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors." European Journal of Medicinal Chemistry, 2017; 139:95-106.[Link]

  • Lee, H., Jung, K.H., Jeong, Y., et al. "HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis." Cancer Letters, 2013; 328(1):152-159.[Link]

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